molecular formula C18H32O4 B13745670 Ethenyl acetate;ethenyl dodecanoate CAS No. 26354-30-3

Ethenyl acetate;ethenyl dodecanoate

Cat. No.: B13745670
CAS No.: 26354-30-3
M. Wt: 312.4 g/mol
InChI Key: UXAYDBNWIBJTRO-UHFFFAOYSA-N
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Description

Significance of Ethenyl Acetate (B1210297) (Vinyl Acetate) in Homopolymerization

Ethenyl acetate, more commonly known as vinyl acetate, is a cornerstone of the polymer industry, primarily for its role in homopolymerization to produce poly(vinyl acetate) (PVAc). nih.gov PVAc is a synthetic, rubbery polymer that is colorless and odorless. nih.govchemicalbook.com It is most famously known as the primary component of wood glue, school glue, and carpenter's glue. wikipedia.orgsciencedoze.com

The significance of vinyl acetate in homopolymerization stems from its ability to form strong, adhesive bonds with a variety of porous materials, including wood, paper, and cloth. wikipedia.orgbritannica.com The polymerization process, typically a free-radical polymerization, can be carried out through several methods, including emulsion, solution, suspension, and bulk polymerization. sigmaaldrich.comontosight.ai Emulsion polymerization is a particularly important industrial process that produces a stable, milky-white latex of PVAc particles dispersed in water. sigmaaldrich.comcosmileeurope.eu This aqueous dispersion is the basis for many water-based adhesives and latex paints. chemicalbook.com

The properties of PVAc can be influenced by its degree of polymerization, which typically ranges from 100 to 5000 monomer units. wikipedia.orgsciencedoze.com The glass transition temperature (Tg) of PVAc, a critical factor in its application, varies with molecular weight, generally falling between 30 and 45 °C. wikipedia.orgsciencedoze.com

Table 1: Physical and Chemical Properties of Ethenyl Acetate and Poly(vinyl acetate)

Property Ethenyl Acetate (Monomer) Poly(vinyl acetate) (Polymer) Source(s)
Chemical Formula C₄H₆O₂ (C₄H₆O₂)n nih.govwikipedia.org
Molar Mass 86.09 g/mol Varies (depends on n) nih.gov
Appearance Colorless liquid Colorless, amorphous solid nih.govsciencedoze.com
Boiling Point 72.7 °C Decomposes above 150 °C nih.govchemicalbook.com
Glass Transition Temperature (Tg) Not Applicable 30 - 45 °C wikipedia.orgsciencedoze.com
Solubility in Water Slightly soluble Insoluble chemicalbook.com

Role of Ethenyl Dodecanoate (B1226587) (Vinyl Laurate) in Copolymerization and Material Modulation

Ethenyl dodecanoate, also known as vinyl laurate, plays a crucial role as a comonomer, particularly in copolymerization with vinyl acetate. The incorporation of vinyl laurate into the polymer chain significantly modifies the properties of the resulting material. The long dodecanoate side chain of vinyl laurate acts as an internal plasticizer, increasing the flexibility and reducing the glass transition temperature of the copolymer compared to pure PVAc. nih.govontosight.ai

This modulation of material properties is highly desirable for applications requiring softer, more pliable polymers. Copolymers of vinyl acetate and vinyl laurate exhibit enhanced water resistance, making them suitable for use in coatings and adhesives that may be exposed to moisture. elephchem.com The hydrophobic nature of the laurate group contributes to this improved performance. nih.gov Furthermore, these copolymers can demonstrate good adhesion to a variety of substrates, including plastics and metals, expanding their utility beyond that of PVAc homopolymers. elephchem.com

The ratio of vinyl acetate to vinyl laurate in the copolymer can be precisely controlled to tailor the final properties of the material. For instance, increasing the vinyl laurate content leads to a more flexible and hydrophobic polymer. nih.gov This versatility allows for the creation of a wide range of products, from flexible films and coatings to specialized adhesives. elephchem.com

Table 2: Impact of Ethenyl Dodecanoate on Copolymer Properties

Property Poly(vinyl acetate) (PVAc) Poly(vinyl acetate-co-vinyl laurate) Source(s)
Flexibility Stiff Increased flexibility nih.govelephchem.com
Water Resistance Poor Enhanced elephchem.com
Glass Transition Temperature (Tg) 30 - 45 °C Lowered nih.govgoogle.com
Adhesion Good on porous substrates Good on a wider range of substrates elephchem.com

Historical Context and Evolution of Vinyl Ester Polymerization Methodologies

The history of vinyl ester polymerization began in the early 20th century. In 1912, German chemist Fritz Klatte first prepared vinyl acetate through the addition of acetic acid to acetylene (B1199291) using a mercury(II) catalyst. nih.gov He also discovered that vinyl acetate could be polymerized to form poly(vinyl acetate). sigmaaldrich.com Initially, PVAc was produced as a dense solid. sigmaaldrich.com

The industrial production of PVAc latexes via emulsion polymerization commenced in Germany in the 1930s. google.com This marked a significant evolution in polymerization methodology, as it allowed for the production of stable aqueous dispersions that were easy to handle and apply. sigmaaldrich.comcosmileeurope.eu The early history of emulsion polymerization is closely linked to the development of synthetic rubber, with initial attempts at Bayer before World War I. chemicalbook.comchembk.com The first true emulsion polymerizations, utilizing a surfactant and an initiator, were carried out in the 1920s. chemicalbook.com

The theoretical understanding of emulsion polymerization was significantly advanced by the work of Smith and Ewart, and Harkins in the 1940s, who developed a model that described the mechanism of particle formation and growth. chemicalbook.com Over the years, research has continued to refine polymerization techniques, leading to better control over polymer properties and the development of more sophisticated materials. chemicalbook.comresearchgate.net These advancements include the use of different initiators, surfactants, and the development of controlled radical polymerization techniques. sigmaaldrich.comchemicalbook.com

Overview of Advanced Poly(vinyl acetate) and Poly(vinyl laurate) Research Domains

The field of poly(vinyl acetate) and poly(vinyl laurate) research continues to be active, with a focus on creating polymers with precisely controlled architectures and functionalities. One of the key areas of advancement is in controlled/living radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. chemicalbook.com RAFT allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. chemicalbook.comchemicalbook.com

For instance, researchers have successfully synthesized poly(vinyl laurate)-b-poly(vinyl stearate) diblock copolymers using cobalt-mediated radical polymerization, a type of CRP. chemicalbook.com These block copolymers exhibit interesting phase segregation in the solid state due to the different side-chain crystallinities of the two blocks. chemicalbook.com

Another significant research trend is the development of more sustainable and environmentally friendly polymers. This includes the creation of bio-based poly(vinyl acetate) adhesives, where renewable resources are used to replace petroleum-based components. researchgate.net For example, grafting vinyl acetate onto biopolymers like chitosan (B1678972) has shown promise in creating adhesives with improved thermal stability and water resistance. engineercalculator.com

Furthermore, the copolymerization of vinyl acetate and vinyl laurate with other functional monomers is being explored to create materials with specific properties. For example, the incorporation of curcumin (B1669340), an antioxidant, into vinyl acetate-vinyl laurate copolymer coatings has been shown to produce functional coatings with UV filtering properties and reduced bacterial adhesion. google.com These advanced research domains highlight the ongoing efforts to expand the applications of poly(vinyl acetate) and poly(vinyl laurate) into new and innovative areas.

Properties

CAS No.

26354-30-3

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

ethenyl acetate;ethenyl dodecanoate

InChI

InChI=1S/C14H26O2.C4H6O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2;1-3-6-4(2)5/h4H,2-3,5-13H2,1H3;3H,1H2,2H3

InChI Key

UXAYDBNWIBJTRO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC=C.CC(=O)OC=C

Related CAS

26354-30-3

Origin of Product

United States

Synthesis and Polymerization Methodologies of Ethenyl Esters

Monomer Synthesis Routes for Ethenyl Acetate (B1210297)

The industrial production of ethenyl acetate has evolved over the years, with a shift towards more efficient and environmentally benign processes. The primary method for its synthesis involves the reaction of ethylene (B1197577), acetic acid, and oxygen in the presence of a palladium catalyst. wikipedia.org

Catalytic Esterification and Dehydrogenation Approaches

Catalytic Esterification: The classic method for producing ethenyl acetate is through the Fischer esterification of ethanol (B145695) and acetic acid. wikipedia.org This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants under reflux. youtube.comalfa-chemistry.comhillpublisher.com The equilibrium of the reaction can be shifted towards the product side by removing water as it is formed. wikipedia.org While effective, this method has been largely supplanted in large-scale industrial production by more direct routes. wikipedia.org

Recent research has explored the use of heterogeneous catalysts for esterification reactions to simplify product purification and catalyst recovery. acs.org For instance, the synthesis of ethyl acetate has been achieved using solid acid catalysts. hillpublisher.com

Dehydrogenation Approaches: An alternative route to ethenyl acetate involves the dehydrogenation of ethanol to form ethyl acetate. One process utilizes a commercial copper/copper chromite catalyst supported on alumina (B75360) with a barium chromite promoter. eurochemengineering.com This reaction, conducted at elevated temperatures and pressures, can achieve high conversion rates and selectivity towards ethyl acetate. eurochemengineering.com This method also produces pure hydrogen as a valuable byproduct. eurochemengineering.com

Green Chemistry Principles in Ethenyl Acetate Monomer Production

The principles of green chemistry are increasingly influencing the production of commodity chemicals like ethenyl acetate. The focus is on reducing the environmental impact by using renewable feedstocks, improving energy efficiency, and minimizing waste. patsnap.comiolcp.com

One notable advancement is the production of bio-ethyl acetate from bio-ethanol, which is derived from renewable resources like corn. chemistryforsustainability.orgviridischemical.comresearchgate.net This bio-based route can significantly reduce greenhouse gas emissions compared to traditional methods that rely on fossil fuels. chemistryforsustainability.orgviridischemical.com Companies like Viridis Chemical are at the forefront of this technology, using a dehydrogenation process that has a lower fossil energy footprint than conventional esterification and direct addition methods. viridischemical.com The use of solid-state catalysts in these processes also allows for the reclamation of constituents at the end of their life. chemistryforsustainability.org

Another green approach involves the gas-phase synthesis of bio-ethyl acetate using natural catalysts like Egyptian red clay, which has shown high activity and selectivity. researchgate.net

Polymerization of Ethenyl Acetate

Ethenyl acetate is a key monomer that can be polymerized to form polyvinyl acetate (PVAc) or copolymerized with other monomers to create materials with a range of properties. wikipedia.org These copolymers include ethylene-vinyl acetate (EVA), which is known for its flexibility and is produced through processes like solution polymerization or high-pressure bulk polymerization. ontosight.aigoogle.comyoutube.com

Free Radical Polymerization Mechanisms and Initiator Systems

The polymerization of ethenyl acetate is typically initiated by a free radical mechanism. ontosight.aiontosight.ai This process involves an initiator, which is an unstable compound that decomposes upon heating to produce free radicals. youtube.com These radicals then react with the ethenyl acetate monomer, initiating a chain reaction that leads to the formation of a polymer. youtube.com

Common initiators for the free-radical polymerization of ethenyl acetate include organic peroxides. google.com The choice of solvent can also play a crucial role in the polymerization process, influencing the yield, molar mass, and composition of the resulting polymer. researchgate.net

Emulsion Polymerization of Ethenyl Acetate

Emulsion polymerization is a widely used industrial technique for producing polyvinyl acetate and its copolymers. researchgate.net This method involves dispersing the monomer in water with the aid of a surfactant to form an emulsion. A water-soluble initiator is then used to start the polymerization within the monomer droplets. researchgate.netdtu.dk

This technique offers several advantages, including good heat transfer, which is crucial for controlling the reaction, and the ability to produce high molecular weight polymers at a fast polymerization rate. researchgate.net The final product is a stable latex, which is a dispersion of polymer particles in water. researchgate.net

The kinetics of emulsion polymerization are complex and are typically characterized by three intervals: particle nucleation, particle growth with monomer droplets present, and particle growth after the disappearance of monomer droplets. psu.edu The rate of polymerization in the emulsion polymerization of vinyl acetate has been found to be approximately proportional to the square root of the initiator concentration and to the 0.25 power of the number of particles. dtu.dk The number of particles, in turn, is proportional to the 0.5 power of the emulsifier concentration. dtu.dk

A key feature of vinyl acetate emulsion polymerization is that the rate of polymerization can remain constant over a significant range of conversion (from 15% to 70-85%). dtu.dk This is attributed to a balance between the decreasing rate of radical desorption from particles and a decrease in the termination rate constant as the polymerization progresses. dtu.dk

Influence of Initiator and Surfactant Systems on Particle Nucleation and Growth

Initiator Systems: The type of initiator used, primarily categorized as either thermal or redox initiators, plays a pivotal role in the generation of free radicals in the aqueous phase. researchgate.net For ethenyl acetate polymerization, persulfates like potassium persulfate are common thermal initiators. Upon thermal decomposition, these initiators form sulfate (B86663) radical anions which are hydrophilic. researchgate.net The entry of these radicals into monomer-swollen micelles or monomer droplets initiates polymerization. The efficiency of radical entry into the polymer particles is a key parameter that affects the polymerization rate. researchgate.net

Redox initiation systems, which can operate at lower temperatures, offer an alternative for controlling the polymerization of ethenyl acetate. The fundamental difference lies in the mechanism of radical generation and their subsequent entry into the particle phase. researchgate.net The rate of radical production in redox systems can be significantly higher, potentially influencing the particle nucleation stage differently than thermal initiators. researchgate.net

Surfactant Systems: Surfactants, or emulsifiers, are essential for creating and stabilizing the monomer emulsion and the resulting polymer latex. The concentration and type of surfactant have a profound impact on the particle nucleation mechanism. In classical emulsion polymerization, above the critical micelle concentration (CMC), monomer-swollen micelles serve as the primary loci for particle nucleation.

The number of particles formed is highly dependent on the surfactant concentration. researchgate.net For instance, in the emulsion polymerization of n-butyl methacrylate (B99206), the relationship between particle number and surfactant concentration varies depending on the concentration range, which is attributed to the dominant mechanism affecting nucleation in each range. researchgate.net A similar dependency is expected for ethenyl acetate polymerization. The nature of the surfactant, including its charge and molecular structure, also affects the stability of the growing particles by providing electrostatic or steric stabilization, thus preventing coagulation. nih.gov The interaction between the surfactant and the polymer particle surface is a determining factor for the colloidal stability of the final latex. researchgate.net

The following table summarizes the general influence of initiator and surfactant characteristics on particle nucleation and growth:

ParameterInfluence on Particle Nucleation and Growth
Initiator Type (Thermal vs. Redox) Affects the rate of radical generation and the temperature at which polymerization occurs, influencing the number of primary radicals and their entry efficiency into particles. researchgate.net
Initiator Concentration A higher initiator concentration generally leads to a higher rate of radical generation, which can increase the number of particles nucleated. researchgate.net
Surfactant Type The chemical structure of the surfactant (e.g., anionic, non-ionic) determines the stabilization mechanism (electrostatic vs. steric) and the interaction with the polymer. nih.gov
Surfactant Concentration Directly impacts the number of micelles available for nucleation and the surface coverage of the polymer particles, affecting both nucleation rate and colloidal stability. researchgate.net
Role of Monomer Partitioning and Segregation Effects

In the emulsion polymerization of ethenyl acetate, the distribution of the monomer between the aqueous phase, monomer droplets, and polymer particles is a crucial factor that governs the polymerization kinetics and the final polymer properties. This partitioning is influenced by the monomer's solubility in water and its interaction with the polymer phase.

Monomer Partitioning: Ethenyl acetate has a moderate solubility in water, which means that a significant amount of monomer can be present in the aqueous phase. This aqueous-phase monomer can participate in polymerization, leading to the formation of oligomeric radicals. These oligomers can then either precipitate to form new particles or be captured by existing particles. The partitioning of ethenyl acetate is also affected by the presence of comonomers. For instance, in the copolymerization of ethylene and ethenyl acetate, the solvent can influence the reactivity of ethenyl acetate through interactions like hydrogen bonding with the carbonyl group, which in turn affects the electron density of the vinyl group. tue.nl

Segregation Effects: As polymerization proceeds within the polymer particles, the local concentration of monomer decreases, and the viscosity of the particle interior increases. This can lead to segregation effects where the mobility of the growing polymer chains and unreacted monomer is hindered. In the case of copolymerization, such as with ethylene, the differing reactivities and partitioning of the monomers can lead to compositional drift in the resulting copolymer chains. researchgate.net For the homopolymerization of ethenyl acetate, segregation can influence the rate of termination reactions and the potential for chain transfer reactions, thereby affecting the molecular weight and branching of the resulting poly(ethenyl acetate). The formation of densely packed regions within the polymer particles can create microenvironments with varying monomer concentrations, further contributing to these effects. researchgate.net

Solution Polymerization of Ethenyl Acetate and Solvent Effects

Solution polymerization offers a homogeneous reaction medium for the synthesis of poly(ethenyl acetate), allowing for good control over the reaction temperature and viscosity. The choice of solvent, however, can significantly impact the polymerization kinetics and the properties of the resulting polymer.

The solvent can influence the reactivity of the monomer and the growing radical chains through various interactions. For example, in the copolymerization of ethylene and ethenyl acetate, solvents such as tert-butyl alcohol, isopropyl alcohol, benzene, and N,N-dimethylformamide have been shown to have a surprisingly large effect on the monomer reactivity ratios. tue.nl This effect is correlated with the volume changes observed upon mixing ethenyl acetate with the solvent, suggesting that interactions like hydrogen bonding or dipole-dipole interactions with the acetate side group can alter the reactivity of the vinyl group. tue.nl A decrease in the electron density of the vinyl group due to these interactions leads to a decreased reactivity of ethenyl acetate. tue.nl

The following table presents data on the solution polymerization of ethyl acrylate (B77674) in ethyl acetate, which provides analogous insights into the kinetic parameters involved in such systems. chegg.com

ParameterValue
Solvent Ethyl Acetate
Monomer Ethyl Acrylate
Temperature 60°C
Propagation Rate Constant (kp) 955 L/(mol·s)
Termination Rate Constant (kt) 2.04 x 10^6 L/(mol·s)
Initiator AIBN
Initiator Decomposition Rate Constant (kd) 9.70 x 10^-6 s^-1
Initiator Efficiency (f) 0.7

This data is for ethyl acrylate but is illustrative of the types of kinetic parameters considered in the solution polymerization of vinyl esters. chegg.com

Controlled/Living Polymerization Techniques for Ethenyl Acetate

To achieve better control over the molecular weight, molecular weight distribution (polydispersity index, PDI), and architecture of poly(ethenyl acetate), various controlled/living polymerization techniques have been developed.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile method for controlling the polymerization of a wide range of monomers, including "less activated" monomers like ethenyl acetate. dur.ac.uk The control is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. nih.gov For ethenyl acetate, xanthates are particularly effective RAFT agents. mdpi.com

The process involves a rapid equilibrium between active (propagating) and dormant polymer chains, allowing for simultaneous growth of all chains and leading to polymers with low PDI. nih.gov Key features of the RAFT polymerization of ethenyl acetate include a pseudo-first-order kinetic profile and a linear increase in molecular weight with monomer conversion. tandfonline.com This technique has been successfully used to synthesize well-defined poly(ethenyl acetate) homopolymers and block copolymers. dur.ac.ukresearchgate.net For instance, block copolymers of poly(ethenyl acetate) and polystyrene have been synthesized by combining RAFT and ATRP techniques. researchgate.netacs.org

The choice of the RAFT agent is crucial for the successful polymerization of ethenyl acetate. Xanthates and N-aryl dithiocarbamates provide good control over both molecular weight and dispersity. mdpi.com

The following table provides examples of RAFT agents used for the polymerization of ethenyl acetate:

RAFT Agent TypeExampleEffectiveness for Ethenyl Acetate
Xanthates S-methoxycarbonylmethyl O-ethyl xanthateEffective control over molecular weight and low PDI. mdpi.comacs.org
Dithiocarbamates N,N-dialkyl dithiocarbamatesProvides control over molecular weight but may result in broader molecular weight distributions. mdpi.com
Dithioesters -Generally inhibit the polymerization of vinyl esters. mdpi.com
Trithiocarbonates -Generally inhibit the polymerization of vinyl esters. mdpi.com
Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is another powerful technique for controlled polymerization. However, the ATRP of ethenyl acetate has been challenging. The primary difficulty lies in the high reactivity of the propagating radical of ethenyl acetate, which can lead to side reactions.

Despite these challenges, progress has been made. For example, an iron-mediated polymerization of ethenyl acetate using PMDETA as a ligand has been reported, although the iron complex was found to act as a redox initiator rather than a true ATRP catalyst. mdpi.com The resulting poly(ethenyl acetate) could, however, be used as a macroinitiator for the ATRP of other monomers like styrene. mdpi.com

The combination of ATRP with other polymerization techniques has proven to be a successful strategy. For instance, well-defined block copolymers of poly(ethenyl acetate) and polystyrene have been synthesized by using a difunctional initiator that contains both an activated halide for ATRP and a xanthate group for RAFT. researchgate.netacs.org This approach allows for the controlled polymerization of each block by the most suitable method. ATRP has also been conducted in various media, including protic solvents, by carefully selecting the catalyst system to minimize side reactions like disproportionation. cmu.edu

Cationic Polymerization and Mechanistic Transformations

Cationic polymerization is an alternative method for polymerizing vinyl monomers. For ethenyl acetate, this process is less common than radical polymerization due to the potential for side reactions involving the ester group. However, cationic polymerization of related cyclic esters has been studied, providing insights into the potential mechanisms. tuwien.at

In cationic polymerization, the initiation step involves the formation of a carbocationic active center, which then propagates by adding to monomer units. Mechanistic transformations can occur during propagation, such as rearrangement of the propagating species, which can affect the structure of the resulting polymer. For example, in the cationic polymerization of certain cyclic ethers, the mechanism can involve the attack of the initiator on the ether oxygen to form a dioxolanylium cation as the propagating species. acs.org

While specific details on the cationic polymerization of ethenyl acetate are not as prevalent in the literature as for radical methods, the principles of cationic ring-opening polymerization of esters offer a basis for understanding the potential pathways and challenges. tuwien.at The choice of initiator and reaction conditions, such as temperature, would be critical in controlling the polymerization and minimizing undesirable side reactions.

Copolymerization Studies of Ethenyl Acetate and Ethenyl Dodecanoate

Copolymerization of Ethenyl Acetate (B1210297) with Ethenyl Dodecanoate (B1226587)

Ethenyl acetate, more commonly known as vinyl acetate (VAc), and ethenyl dodecanoate, also referred to as vinyl laurate or vinyl dodecanoate (VDD), are monomers that can be copolymerized to form polymers with a range of properties. The resulting copolymers find use in various applications, including adhesives and coatings. google.comwacker.comwacker.com

The behavior of monomers during copolymerization is described by reactivity ratios (r1 and r2). These ratios are the rate constants for a reactive polymer chain ending in one monomer adding another unit of the same monomer versus adding a unit of the comonomer. scielo.br The values of r1 and r2 dictate the composition and sequence distribution of the monomer units along the polymer chain. scielo.brfiveable.me

r1r2 = 1: An ideal or random copolymer is formed, where the monomer arrangement is statistically random along the chain. fiveable.me

r1r2 < 1: The copolymer tends toward an alternating structure. fiveable.me

r1r2 > 1: The copolymer is likely to be "blocky," with sequences of each monomer type. fiveable.me

The specific reactivity ratios for the ethenyl acetate and ethenyl dodecanoate system influence whether the resulting polymer has a random, alternating, or block-like sequence, which in turn significantly affects its physical and chemical properties. fiveable.meresearchgate.net

Statistical Copolymers: Statistical copolymers of ethenyl acetate and ethenyl dodecanoate can be synthesized through conventional free-radical polymerization methods, such as bulk or solution polymerization. google.com In these processes, the monomers are polymerized in the presence of a radical initiator. The distribution of monomer units is statistical, governed by the reactivity ratios and the feed composition of the monomers. Emulsion polymerization is another common technique where the monomers are dispersed in an aqueous phase with the aid of surfactants before polymerization is initiated. nih.gov

Block Copolymers: The synthesis of well-defined block copolymers, where long sequences of one monomer are followed by long sequences of another, requires more advanced polymerization techniques. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful method for creating such structures. For instance, block copolymers of vinyl acetate and another vinyl ester, vinyl neo-decanoate (a structural isomer of ethenyl dodecanoate), have been successfully synthesized using RAFT. researchgate.netacs.org This controlled radical polymerization technique allows for the sequential addition of monomers, leading to block copolymers with predictable molecular weights and narrow molecular weight distributions. researchgate.netacs.org Such controlled processes enable the creation of materials with distinct phases and properties derived from each block. acs.org

The ratio of ethenyl acetate to ethenyl dodecanoate in the copolymer has a significant impact on its thermal and mechanical properties. A key property that is affected is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.

The homopolymer of ethenyl acetate, polyvinyl acetate (PVAc), has a glass transition temperature of approximately 30-40°C. nih.govresearchgate.net The introduction of ethenyl dodecanoate, with its long dodecyl side chain, acts as an internal plasticizer, increasing the flexibility of the polymer and lowering the Tg. By adjusting the weight percentage of each monomer, the final Tg of the copolymer can be tailored. For example, a copolymer of 60% ethenyl acetate and 40% ethenyl dodecanoate exhibits two glass transition temperatures, one at 0°C and another at 38°C, indicating some phase separation within the material. google.com

The table below illustrates how the composition of ethenyl acetate-ethenyl dodecanoate copolymers can influence their glass transition temperature, based on data from various compositions.

Table 1: Glass Transition Temperatures of Ethenyl Acetate-Ethenyl Dodecanoate Copolymers

Ethenyl Acetate (wt%)Ethenyl Dodecanoate (wt%)Glass Transition Temperature (Tg)Reference
100%0%~30-40°C nih.govresearchgate.net
60%40%0°C and 38°C google.com
A composition of the two monomersA composition of the two monomers2°C and 29°C google.com

Copolymerization of Ethenyl Acetate with Other Monomers

Ethene-ethenyl acetate (EVA) copolymers are produced on a large industrial scale through the high-pressure free-radical polymerization of ethene and ethenyl acetate. sapub.org This process is typically carried out in either a tubular or an autoclave reactor at high pressures (1000–3000 atm) and temperatures (150-300°C). sapub.orgyoutube.com

Synthesis and Architectural Control: The architecture of EVA copolymers, including molecular weight, monomer distribution, and degree of branching, is controlled by several factors:

Pressure and Temperature: Higher pressures generally increase the rate of polymerization and the incorporation of ethene. researchgate.netresearchgate.net Temperatures above 300°C are generally avoided as they can lead to the decomposition of ethene. sapub.org

Initiators: Free-radical initiators, such as organic peroxides or oxygen, are continuously injected to control the reaction. sapub.orgyoutube.com

Monomer Feed Ratio: The ratio of ethene to ethenyl acetate in the feed stream is a primary determinant of the final copolymer composition. chemicalbook.com The VA content in commercial EVA resins typically ranges from 5% to 40% by weight. chemicalbook.com

Controlled Radical Polymerization: More advanced techniques like organometallic-mediated radical polymerization (OMRP) and iodine transfer polymerization (ITP) offer finer control over the copolymer architecture under milder conditions (e.g., ≤100°C and ≤200 bar). researchgate.netresearchgate.net These methods allow for the synthesis of well-defined EVA copolymers, including block copolymers like PVAc-block-EVA, with low dispersity and a wide range of compositions. researchgate.net Coordination copolymerization using palladium complexes has also been explored to create linear copolymers. nih.gov

The properties of EVA copolymers are highly dependent on the weight percentage of ethenyl acetate (VA). As the VA content increases, the crystallinity of the polyethylene (B3416737) segments is reduced, leading to increased flexibility, transparency, and impact resistance. chemicalbook.comtainstruments.com

Copolymers of ethenyl acetate and acrylate (B77674) monomers, such as butyl acrylate, are commonly produced via emulsion polymerization. 14.139.213iosrjournals.orgresearchgate.net This method involves dispersing the monomers in water with surfactants and initiating polymerization with a water-soluble initiator. 14.139.213

Synthesis: In a typical semi-batch emulsion polymerization, a portion of the monomers, water, and stabilizing agents (like protective colloids and surfactants) are initially charged into a reactor. iosrjournals.orggoogle.com The remaining monomers and the initiator are then added gradually over a period of time at a controlled temperature, often between 60°C and 85°C. iosrjournals.orggoogle.com This semi-batch process allows for better control over the reaction heat and the copolymer composition.

Properties and Applications: The incorporation of acrylate monomers like butyl acrylate into a polyvinyl acetate chain significantly enhances the flexibility and water resistance of the resulting polymer. mcpolymers.com These copolymers maintain good adhesion properties, characteristic of polyvinyl acetate, while gaining the soft and tacky nature of polyacrylates. This combination of properties makes ethenyl acetate-acrylate copolymers highly versatile and widely used as binders in interior paints, adhesives, and coatings for various substrates. 14.139.213mcpolymers.com

Ethenyl Acetate-Ethylene Oxide Copolymers

Copolymers of ethenyl acetate (vinyl acetate) and ethylene (B1197577) oxide are synthesized to create materials that merge the properties of both monomers. The resulting polymers, often referred to as ethylene-vinyl acetate (EVA) copolymers when ethylene is the comonomer, exhibit a range of characteristics depending on the vinyl acetate content. nih.govnih.govresearchgate.net The synthesis typically involves high-pressure free-radical polymerization. nih.gov

The introduction of vinyl acetate disrupts the crystallinity of polyethylene, leading to increased flexibility, elasticity, and toughness. researchgate.net These copolymers demonstrate good thermal stability and adhesion, making them suitable for a variety of applications. nih.govnih.gov Research has also explored the creation of nanocomposites, such as with nano-Al2O3, to further enhance mechanical properties like tensile strength. rsc.org The properties are highly dependent on the ratio of the monomers, as detailed in the table below.

PropertyLow Vinyl Acetate ContentHigh Vinyl Acetate ContentReference
Flexibility LowerHigher nih.govresearchgate.net
Toughness ModerateHigh researchgate.net
Adhesion GoodExcellent nih.gov
Crystallinity HigherLower researchgate.net

This table illustrates the general influence of ethenyl acetate (vinyl acetate) content on the properties of Ethenyl Acetate-Ethylene copolymers.

Applications for these copolymers are extensive and include hot-melt adhesives, packaging films, wire and cable insulation, and as binders in paint formulations. nih.govnih.govresearchgate.net

Ethenyl Acetate with N-Methylol Acrylamide (B121943)

The copolymerization of ethenyl acetate with N-methylol acrylamide (NMA) is undertaken to introduce reactive sites into the polymer chain. The methylol group on the NMA monomer provides a location for subsequent crosslinking, which can significantly enhance the properties of the final material. researchgate.net

A primary challenge in this copolymerization is the high reactivity of the acrylamide double bond in NMA, which tends to favor homopolymerization over copolymerization with the less reactive vinyl acetate. researchgate.net To overcome this, stable aqueous emulsion copolymerization processes have been developed. These processes typically involve heating an aqueous emulsion of the two monomers in the presence of a free-radical catalyst and a stabilizer, such as a specific grade of polyvinyl alcohol. researchgate.net

The resulting copolymer emulsions can be used to form films that, upon heating or acid catalysis at room temperature, undergo extensive crosslinking. This process yields films with notable properties. researchgate.net

Reactant/ParameterExample Value/TypePurpose/ObservationReference
Monomer Ratio (VAc:NMA) 94:6Provides reactive sites for crosslinking. researchgate.net
Polymerization Type Aqueous EmulsionCreates a stable copolymer emulsion. researchgate.net
Stabilizer Polyvinyl Alcohol (80-90% hydrolyzed)Emulsifies the monomers. researchgate.net
Catalyst Free Radical TypeInitiates polymerization. researchgate.net
Final Film Properties High rigidity, minimal cold flow, excellent water & solvent resistanceAchieved after crosslinking. researchgate.net

This table summarizes a typical formulation for the emulsion copolymerization of ethenyl acetate (VAc) and N-methylol acrylamide (NMA) based on patent literature.

Copolymerization of Ethenyl Dodecanoate with Other Monomers

Ethenyl Dodecanoate-N-Vinylpyrrolidone Copolymers

The copolymerization of ethenyl dodecanoate, also known as vinyl laurate (VL), with N-vinylpyrrolidone (NVP) produces amphiphilic copolymers. These polymers combine the hydrophilicity and biocompatibility of the NVP units with the hydrophobicity of the long alkyl chain from the ethenyl dodecanoate units. nih.govmdpi.com

Synthesis of these copolymers can be achieved through methods like reversible addition-fragmentation chain-transfer (RAFT) polymerization, which allows for control over the polymer architecture, including the creation of statistical, gradient, or block copolymers. researchgate.netnih.gov Research into poly(vinylpyrrolidone-co-vinyl laurate) [poly(VP-co-VL)] has shown that these hydrophobic PVP derivatives have distinct biopharmaceutical properties. When administered intravenously in studies, poly(VP-co-VL) demonstrated efficient accumulation in the spleen. nih.gov This suggests that the incorporation of ethenyl dodecanoate into a PVP chain can be used to direct the polymer to specific tissues, making it a potentially useful carrier for targeted drug delivery systems. nih.gov

Copolymer ComponentFunction/PropertyResearch FindingReference
Poly(N-vinylpyrrolidone) (PVP) Hydrophilic, Biocompatible CarrierProlongs residency time in blood. nih.gov
Ethenyl Dodecanoate (Vinyl Laurate) Hydrophobic MoietyInfluences tissue distribution. nih.gov
Poly(VP-co-VL) Amphiphilic CopolymerEfficiently accumulates in the spleen after intravenous administration. nih.gov

This table highlights the components and key findings related to Ethenyl Dodecanoate-N-Vinylpyrrolidone copolymers.

Ethenyl Dodecanoate-N-isopropylacrylamide Copolymers

Copolymers of ethenyl dodecanoate and N-isopropylacrylamide (NIPAAm) are synthesized to create thermoresponsive amphiphilic polymers. Poly(N-isopropylacrylamide) (PNIPAAm) is well-known for its lower critical solution temperature (LCST) in aqueous solutions, typically around 32°C, above which it undergoes a reversible phase transition from a soluble hydrophilic state to an insoluble hydrophobic state. nih.gov

While direct studies on the ethenyl dodecanoate-N-isopropylacrylamide copolymer are not widely published, research on analogous systems using other hydrophobic monomers confirms these principles. The resulting amphiphilic and thermoresponsive block or random copolymers have potential applications in areas like controlled drug delivery, where drug release can be triggered by a change in temperature. researchgate.net

ComponentRole in CopolymerExpected Effect on PropertiesReference Context
N-isopropylacrylamide (NIPAAm) Thermoresponsive monomerImparts a Lower Critical Solution Temperature (LCST). nih.govrsc.org
Ethenyl Dodecanoate Hydrophobic comonomerIncreases overall polymer hydrophobicity. koreascience.kr
Resulting Copolymer Amphiphilic, ThermoresponsiveThe LCST is expected to be lower than that of pure PNIPAAm. researchgate.net

This table outlines the expected contributions of each monomer to the properties of an Ethenyl Dodecanoate-N-isopropylacrylamide copolymer, based on established principles of polymer chemistry.

Graft Copolymerization Involving Poly(ethenyl acetate) and Poly(ethenyl dodecanoate)

Graft copolymerization is a powerful technique to combine the properties of two different polymers by attaching chains of one polymer (the graft) onto the backbone of another. Both poly(ethenyl acetate) (PVAc) and poly(ethenyl dodecanoate) can be involved in such structures, either as the backbone or the grafted side chains.

An exemplary and well-studied system involves grafting PVAc chains onto a poly(ethylene glycol) (PEG) backbone, creating PEG-g-PVAc copolymers. rsc.org These comb-like graft copolymers are amphiphilic, with a hydrophilic PEG backbone and hydrophobic PVAc side chains. In aqueous solutions, they exhibit complex self-assembly behaviors, forming structures ranging from single-chain nanoparticles to larger hierarchical aggregates as concentration increases. rsc.org This behavior is crucial for applications in cosmetics, detergency, and drug delivery. rsc.org

Similarly, ethylene-vinyl acetate (EVA) copolymers, which contain ethenyl acetate units, can be modified by grafting other polymer chains onto them. This is often done to improve properties like solubility in specific media without compromising the polymer's primary function, such as modifying crystallization in hydrocarbon fuels. nih.gov The grafting process can be achieved through methods like atom transfer radical polymerization (ATRP). nih.gov The combination of ethenyl acetate and ethenyl dodecanoate (vinyl laurate) in copolymer systems, which can be further modified by grafting, highlights the versatility of these monomers in creating complex polymer architectures with tailored functionalities. nih.gov

Graft Copolymer SystemBackboneGrafted ChainsKey Property/ApplicationReference
PEG-g-PVAc Poly(ethylene glycol) (PEG)Poly(ethenyl acetate) (PVAc)Amphiphilic self-assembly in water for encapsulation. rsc.org
Graft-modified EVA Ethylene-vinyl acetate (EVA)Polymethyl methacrylate (B99206), etc.Improved solubility and performance as fuel additives. nih.gov
PVAc-g-Poly(vinyl caprolactam) Poly(vinyl acetate)Poly(vinyl caprolactam)Used in solid dispersions to improve drug solubility.

This table provides examples of graft copolymers involving poly(ethenyl acetate) and their applications.

Polymer Microstructure and Advanced Characterization

Microstructural Analysis of Poly(ethenyl acetate)

Poly(ethenyl acetate), commonly known as polyvinyl acetate (B1210297) (PVAc), is a synthetic polymer whose microstructure is heavily influenced by its synthesis conditions, particularly in free-radical polymerization.

Tacticity describes the stereochemical arrangement of the pendant acetate groups along the polymer backbone. chemicalbook.com There are three primary types of tacticity:

Isotactic: All pendant groups are located on the same side of the polymer chain. This regular structure allows for close chain packing and higher crystallinity. researchgate.netnih.gov

Syndiotactic: The pendant groups are arranged on alternating sides of the polymer chain. This also allows for a degree of order and moderate crystallinity. researchgate.netnih.gov

Atactic: The pendant groups are randomly positioned along the chain. This lack of order results in an amorphous structure. chemicalbook.comnih.gov

In the case of poly(ethenyl acetate) produced via conventional free-radical polymerization, the polymer is typically atactic and amorphous. nih.gov The propagation of the polymer chain occurs with nearly random addition of monomer units. altmeyers.org The significant steric hindrance caused by the acetate pendant group makes the formation of highly ordered isotactic or syndiotactic structures difficult, with isotactic PVAc being particularly challenging to synthesize. nih.gov While syndiotactic PVAc can be prepared, atactic PVAc remains the most common form. nih.gov The tacticity of PVAc can be determined by analyzing the triad (B1167595) sequences using Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy. researchgate.netaltmeyers.org

Table 1: Comparison of Tacticity in Polymers

TacticityPendant Group ArrangementChain Packing & CrystallinityTypical Properties
Isotactic Same side of the polymer backbone researchgate.netHighly ordered, close packing, high crystallinity (e.g., 50-70%) researchgate.netHigh strength, rigid, durable researchgate.net
Syndiotactic Alternating sides of the polymer backbone researchgate.netSome order, moderate crystallinity (e.g., 30-50%) researchgate.netModerate strength, good impact resistance researchgate.net
Atactic Randomly along the polymer backbone chemicalbook.comIrregular, disrupted packing, amorphous (low crystallinity) youtube.comFlexible, softer, often used in adhesives and coatings researchgate.net

Branching is a significant feature of poly(ethenyl acetate) microstructure, arising primarily from chain transfer reactions during polymerization. tue.nl A growing polymer radical can abstract a hydrogen atom from another polymer molecule, creating a new reactive site and initiating the growth of a branch. cosmileeurope.eu

Research has identified two main types of branching in PVAc:

Branching to the main chain: Transfer of a hydrogen atom from the polymer backbone.

Branching to the acetyl group: Transfer of a hydrogen atom from the methyl group of the acetate side chain.

Kinetic studies have shown that chain transfer to the polymer main chain is more frequent than to the acetoxy group. At 60°C, main-chain transfer occurs about 2.4 times more often than transfer to the acetoxy group, and this ratio increases to approximately 4.8 at 0°C. tue.nl Long-chain branching in PVAc primarily occurs through the acetate group and can be removed by hydrolysis. lboro.ac.uk

The degree of branching can be controlled. For instance, using 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) as an inimer in redox-initiated radical copolymerization allows for the synthesis of branched PVAc. ewg.orgacs.org The degree of branching can be tuned by adjusting the feed ratio of the monomers, with a higher ratio of DMAEMA to vinyl acetate leading to a higher degree of branching. ewg.orgacs.org The presence of branch points disrupts chain entanglement, which can lower the polymer's complex viscosity and storage modulus. researchgate.net

Table 2: Effect of DMAEMA/VAc Feed Ratio on Branching in Poly(vinyl acetate)

SampleMolar Ratio of [DMAEMA]₀ to [VAc]₀ (φ)Resulting Polymer Architecture
PVAc-10Linear PVAc
PVAc-21/1000Branched PVAc
PVAc-31/500More Branched PVAc
PVAc-41/250Highly Branched PVAc

Data adapted from a study on redox-initiated radical polymerization. ewg.org

The molecular weight and its distribution are critical microstructural parameters for PVAc. The molecular weight of commercial PVAc can vary over a wide range, from approximately 5,000 to over 500,000 g/mol . researchgate.netnih.gov For example, commercial grades like the Gelva series have been characterized with molecular weights ranging from about 5,000 to 40,000 g/mol . researchgate.net Other commercially available PVAc products have average molecular weights (Mw) of around 100,000 g/mol or 500,000 g/mol , as determined by Gel Permeation Chromatography (GPC). nih.govwm.edu

The polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), describes the breadth of the molecular weight distribution. Controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) can produce PVAc block copolymers with a low PDI of less than 1.25, indicating a narrow molecular weight distribution. researchgate.net Frequent chain transfer reactions that occur during conventional radical polymerization can limit the achievable molecular weight and lead to broader distributions. tue.nl

Microstructural Analysis of Poly(ethenyl dodecanoate)

Poly(ethenyl dodecanoate), also known as polyvinyl laurate, is a polymer with a long C12 alkyl side chain. nih.govaltmeyers.org Its microstructure and resulting properties are significantly influenced by this bulky ester group.

The introduction of long, and particularly branched, side chains into a polymer's architecture has profound effects on its physical properties. While specific microstructural data for poly(ethenyl dodecanoate) with a branched ester is not extensively detailed in readily available literature, general principles from related polymers can be applied.

The length and branching of side chains influence the packing and crystallinity of polymers. youtube.com Longer linear side chains can, in some cases, lead to side-chain crystallization, while branched side chains disrupt regular packing, leading to lower crystallinity and density. youtube.comacs.org This irregularity generally reduces the material's stiffness and tensile strength but can improve flexibility. youtube.comacs.org

Advanced Spectroscopic Characterization (Beyond Basic Identification)

To move beyond simple confirmation of functional groups, a suite of advanced spectroscopic techniques is employed to provide detailed insight into the complex microstructure of polyvinyl esters.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: While basic 1D ¹H and ¹³C NMR are fundamental, 2D NMR techniques are indispensable for unambiguous assignment of complex, overlapping signals in polymer spectra. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms they are directly attached to, helping to resolve complex methylene (B1212753) and methine regions of the spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This correlates proton and carbon signals over two or three bonds, providing information on connectivity and monomer sequencing in copolymers. researchgate.net

TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a given spin system, which is useful for identifying the sequence distribution and composition in copolymers. researchgate.net These techniques enable detailed analysis of tacticity (at the pentad level), monomer sequence distribution, and the identification of structural defects or branch points. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying species with unpaired electrons, such as the radical ends of growing polymer chains. It can be used to investigate the kinetics of polymerization and reveal details about the development of branching architectures during synthesis. nih.gov Pulsed multifrequency EPR techniques, in particular, can provide high-resolution information on the interactions between a radical center and its local environment. nih.gov

Thermal Desorption-Size Exclusion Chromatography (TD-SEC): This is a powerful combination used to study polymer architecture. When coupled with other detectors, it can provide detailed information on branching and molecular weight distribution.

Fluorescence Spectroscopy: This technique can be used to study the degradation and chemical changes in polymer structure. By monitoring changes in fluorescence spectra over time under aging conditions, one can gain insight into the kinetics of chemical structure deformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Sequence and Branching Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed microstructure of copolymers like poly(ethenyl acetate-co-ethenyl dodecanoate). Both ¹H and ¹³C NMR are employed to quantify the comonomer composition and analyze the sequence distribution of the monomer units along the polymer chain. researchgate.net

In ¹H NMR spectra of ethenyl acetate copolymers, distinct signals corresponding to the protons of each monomer unit allow for the determination of the copolymer composition. researchgate.net For instance, the methine proton of the ethenyl acetate unit and the methylene protons of the ethenyl dodecanoate (B1226587) unit will have characteristic chemical shifts. The relative integration of these signals provides a quantitative measure of the monomer ratio in the copolymer. uliege.be

¹³C NMR provides even more detailed information about the triad and dyad sequences of the monomers. researchgate.net The chemical shifts of the carbonyl carbon in the ethenyl acetate unit and the carbons in the dodecanoate chain are sensitive to the nature of the neighboring monomer units. This sensitivity allows for the differentiation between, for example, an ethenyl acetate unit surrounded by two other ethenyl acetate units (VAV) versus one surrounded by an ethenyl acetate and an ethenyl dodecanoate unit (VAD or DAV). This sequence analysis is crucial for understanding how the monomers are arranged along the polymer backbone, which in turn influences the material's properties.

Furthermore, NMR is instrumental in analyzing branching structures within the polymer. wm.edu Chain transfer reactions during polymerization can lead to the formation of branches, and specific NMR signals can be assigned to the atoms at these branch points. The degree of branching can be quantified by comparing the integrals of these signals to those of the main chain.

Table 1: Representative ¹H NMR Chemical Shifts for Poly(ethenyl acetate) Analysis

Proton Type Chemical Shift (ppm)
Methine proton of ethenyl acetate4.8-5.1
Methylene protons of polymer backbone1.8-2.1
Methyl protons of acetate group2.0-2.2

Note: The exact chemical shifts can vary depending on the solvent and the specific copolymer composition.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Insights

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique for the qualitative and quantitative analysis of copolymers. sciepub.com It provides valuable information about the functional groups present in the polymer, allowing for the confirmation of the copolymer structure and the determination of its composition. scielo.org.coqualicer.org

The FTIR spectrum of poly(ethenyl acetate-co-ethenyl dodecanoate) will exhibit characteristic absorption bands corresponding to the functional groups of both monomers. researchgate.net Key vibrational bands include:

C=O stretching: A strong absorption band around 1735-1740 cm⁻¹ is characteristic of the carbonyl group in the acetate and dodecanoate esters. sciepub.comresearchgate.net

C-O stretching: Bands in the region of 1200-1250 cm⁻¹ and 1020 cm⁻¹ are associated with the C-O stretching vibrations of the ester groups. sciepub.com

C-H stretching and bending: Absorptions corresponding to the C-H bonds in the polymer backbone and the alkyl chains are also present.

By creating a calibration curve using standards of known composition, the ratio of the intensities of specific peaks can be used to quantify the relative amounts of ethenyl acetate and ethenyl dodecanoate in the copolymer. sciepub.com For example, the ratio of the absorbance of the carbonyl peak to a C-H bending peak can be correlated with the copolymer composition. qualicer.org FTIR is also sensitive to changes in the polymer's crystallinity and can be used to study the structural arrangement of the copolymer chains. scielo.org.co

Table 2: Key FTIR Absorption Bands for Poly(ethenyl acetate-co-ethenyl dodecanoate)

Functional Group Wavenumber (cm⁻¹)
C=O Stretch (Ester)1735-1740
C-O Stretch (Ester)1200-1250
CH₂ Bending~1465
CH₃ Bending~1375

Note: The precise wavenumbers can be influenced by the copolymer's composition and physical state.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for determining the molecular weight and molecular weight distribution (MWD) of polymers. youtube.com GPC separates polymer molecules based on their hydrodynamic volume in solution. youtube.com Larger molecules elute from the chromatography column faster than smaller molecules.

The output from a GPC experiment is a chromatogram showing the distribution of molecular sizes in the sample. From this data, several important parameters can be calculated:

Number-average molecular weight (Mn): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. youtube.com

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). youtube.com The PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length, while higher values indicate a broader distribution of chain lengths.

For poly(ethenyl acetate-co-ethenyl dodecanoate), GPC is used to monitor the progress of the polymerization reaction and to characterize the final product. researchgate.net The molecular weight and PDI are critical parameters that influence the mechanical and rheological properties of the copolymer. It is important to note that the accuracy of GPC results can be affected by interactions between the polymer and the column packing material, especially for cationic polymers. nih.gov Therefore, careful selection of the mobile phase and column is crucial for obtaining reliable data. nih.govvscht.cz

Table 3: Typical Molecular Weight Data from GPC Analysis

Parameter Description
Mn ( g/mol )Number-average molecular weight
Mw ( g/mol )Weight-average molecular weight
PDI (Mw/Mn)Polydispersity Index

Note: The values of Mn, Mw, and PDI will vary depending on the specific polymerization conditions.

Thermal Analysis for Polymer Transitions and Stability (as Material Properties)

The thermal properties of poly(ethenyl acetate-co-ethenyl dodecanoate) are critical for understanding its processing behavior and end-use performance. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential data on the polymer's transitions and thermal stability.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. lu.se DSC is used to determine the key thermal transitions of a polymer, including the glass transition temperature (Tg) and the melting temperature (Tm). rubber.or.kr

For poly(ethenyl acetate-co-ethenyl dodecanoate), the DSC thermogram will reveal important information about its phase behavior. The glass transition temperature (Tg) is the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. The melting temperature (Tm) is the temperature at which the crystalline domains of the polymer melt. mdpi.com

The incorporation of ethenyl dodecanoate as a comonomer is expected to influence both the Tg and Tm of the resulting copolymer. The longer, more flexible dodecanoate side chains can act as an internal plasticizer, potentially lowering the Tg compared to pure poly(ethenyl acetate). The presence of the comonomer can also disrupt the crystallinity of the poly(ethenyl acetate) segments, leading to a lower and broader melting transition. mdpi.comexpresspolymlett.com The heat of fusion (ΔHf), which is the energy required to melt the crystalline portion of the polymer, can also be determined from the DSC curve and provides a measure of the degree of crystallinity. lu.se

Table 4: Expected Thermal Transitions from DSC Analysis

Thermal Transition Description
Glass Transition Temperature (Tg)Transition from a glassy to a rubbery state in the amorphous regions.
Melting Temperature (Tm)Melting of the crystalline domains.
Crystallization Temperature (Tc)Temperature at which the polymer crystallizes upon cooling from the melt. rubber.or.kr
Heat of Fusion (ΔHf)Energy required to melt the crystalline portion of the polymer. lu.se

Note: These values are dependent on the copolymer composition and thermal history of the sample.

Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. setaramsolutions.com It is used to evaluate the thermal stability and decomposition behavior of polymers. researchgate.net

The TGA curve for poly(ethenyl acetate-co-ethenyl dodecanoate) will show one or more distinct weight loss steps corresponding to different degradation processes. The thermal degradation of poly(ethenyl acetate) typically occurs in two main stages. The first stage, occurring between approximately 300 and 400°C, involves the elimination of acetic acid (deacetylation), leaving behind an unsaturated polyene backbone. core.ac.uk The second stage, at higher temperatures (400-500°C), involves the degradation of this polyene backbone. core.ac.ukresearchgate.net

The presence of ethenyl dodecanoate units in the copolymer can influence the thermal stability. The degradation of the dodecanoate side chains may occur at different temperatures than the acetate groups, potentially leading to a more complex degradation profile. The onset temperature of decomposition, which is the temperature at which significant weight loss begins, is a key indicator of the polymer's thermal stability. setaramsolutions.com TGA can be performed in different atmospheres, such as nitrogen (inert) or air (oxidative), to study the effect of oxygen on the degradation mechanism. core.ac.ukulb.ac.be

Table 5: Typical TGA Data for Poly(ethenyl acetate) Copolymers

Parameter Description
Onset Decomposition Temperature (T_onset)Temperature at which significant weight loss begins.
Temperature at Maximum Decomposition Rate (T_max)Temperature at which the rate of weight loss is highest.
Residue at High TemperatureThe percentage of material remaining at the end of the analysis.

Note: These parameters are influenced by the heating rate, atmosphere, and copolymer composition.

Rheological Properties and Viscoelastic Behavior of Poly(ethenyl acetate) and Copolymers

The rheological properties of poly(ethenyl acetate) and its copolymers, such as poly(ethenyl acetate-co-ethenyl dodecanoate), describe their flow and deformation behavior under applied stress. These properties are crucial for understanding the processability of the polymer melt and the performance of the final product.

Rheological measurements are typically performed using a rheometer, which can apply a controlled stress or strain to the sample and measure the resulting deformation or stress. acs.org For polymer melts, oscillatory shear measurements are commonly used to determine the viscoelastic properties, including the storage modulus (G') and the loss modulus (G'').

Storage Modulus (G'): Represents the elastic component of the material's response and is a measure of the energy stored during deformation and subsequently recovered.

Loss Modulus (G''): Represents the viscous component of the material's response and is a measure of the energy dissipated as heat during deformation.

The frequency dependence of G' and G'' provides valuable information about the polymer's structure and relaxation dynamics. researchgate.net At low frequencies, the loss modulus is typically higher than the storage modulus for a polymer melt, indicating liquid-like behavior. As the frequency increases, there is often a crossover point where G' becomes greater than G'', indicating a transition to more solid-like, elastic behavior.

The incorporation of a comonomer like ethenyl dodecanoate can significantly affect the rheological properties. The longer alkyl chains of the dodecanoate units can increase the free volume and chain mobility, potentially leading to a decrease in the viscosity and moduli compared to pure poly(ethenyl acetate) at the same molecular weight. The viscoelastic behavior is also strongly influenced by the molecular weight, molecular weight distribution, and degree of branching of the copolymer. windows.net

Table 6: Key Rheological Parameters for Polymer Melts

Parameter Description
Storage Modulus (G')A measure of the elastic response of the material.
Loss Modulus (G'')A measure of the viscous response of the material.
Complex Viscosity (η*)A measure of the overall resistance to flow under oscillatory shear.
Tan Delta (G''/G')The ratio of the loss modulus to the storage modulus, indicating the degree of damping.

Note: These parameters are functions of temperature, frequency, and the specific molecular architecture of the copolymer.

Solution Rheology and Concentration Effects

The behavior of vinyl acetate copolymers in solution is heavily dependent on factors like solvent quality, temperature, concentration, and the specific architecture of the polymer chains. While direct studies on ethenyl acetate-ethenyl dodecanoate are not extensively detailed in the provided context, research on analogous vinyl acetate-vinyl alcohol copolymers offers significant insights.

In dilute solutions, multiblock copolymers of vinyl acetate-vinyl alcohol can form stable aggregates even at very low concentrations, which correlates with an unusual increase in the reduced viscosity. figshare.com Dynamic light scattering studies on these systems show that the relaxation of concentration fluctuations is diffusive. figshare.comresearchgate.net For random copolymers, this process is typically bimodal, while for multiblock copolymers, it can be trimodal, with the fast mode showing anomalous concentration behavior. figshare.comresearchgate.net

As concentration increases, the interactions between polymer chains become more pronounced. For instance, 5% solutions of vinyl acetate-vinyl alcohol multiblock copolymers in N,N-dimethylformamide (DMF) behave as simple viscoelastic liquids at 20°C. figshare.comresearchgate.net However, upon cooling to -20°C, they exhibit viscoplastic behavior, with blockier chains showing significantly higher yield stress values. figshare.comresearchgate.net At higher concentrations, such as 10%, these multiblock copolymer solutions can become practically gelatinous even at room temperature. figshare.comresearchgate.net This behavior is attributed to the formation of a three-dimensional network stabilized by hydrogen bonds, a phenomenon that is influenced by the blockiness of the copolymer. researchgate.net

A notable characteristic of multiblock copolymer solutions is a pronounced viscosity hysteresis observed during heating and cooling cycles, which is absent in their random copolymer counterparts. figshare.comresearchgate.net This is explained by the nature of hydrogen bonding; multiblock structures favor interchain hydrogen bonds, leading to aggregation and higher viscosity, whereas random copolymers interact more strongly with the solvent. figshare.com

Table 1: Concentration and Temperature Effects on Vinyl Acetate-Vinyl Alcohol Copolymer Solutions in DMF

ConcentrationTemperatureCopolymer ArchitectureObserved Rheological BehaviorReference
5%20°CMultiblockSimple viscoelastic liquid figshare.comresearchgate.net
5%-20°CMultiblockViscoplastic behavior, high yield stress figshare.comresearchgate.net
10%Room TemperatureMultiblockGelatinous figshare.comresearchgate.net
5%-20°CRandomViscoelastic liquid (lower yield stress than multiblock) figshare.comresearchgate.net

Melt Rheology of Polymeric Blends

The melt rheology of ethenyl acetate-ethenyl dodecanoate copolymers is critical for their processing. These copolymers are often blended with other polymers to modify properties. For example, a compound based on a vinyl acetate/vinyl laurate copolymer (VINNEX® 8880) is used as a modifier for biopolyesters like polylactic acid (PLA). wacker.com

Table 2: Melt Rheology Findings for Polymer Blends

Polymer Blend SystemKey FindingReference
Vinyl Acetate/Vinyl Laurate Copolymer with PLACopolymer acts as a flexible polymer with low melt viscosity, reducing the overall blend viscosity. wacker.com
LLDPE/EVAMelt viscosity is a non-additive function of component viscosities, often showing negative deviation. researchgate.net
PLA/LDPEBlends are pseudoplastic (shear-thinning); viscosity decreases with increasing PLA content (the lower viscosity component). scispace.com

Influence of Polymer Architecture on Rheological Responses

In the melt state, the time-temperature superposition (TTS) principle, a fundamental concept in polymer rheology, is fully applicable to random copolymers of vinyl acetate-vinyl alcohol. figshare.comresearchgate.net However, for multiblock copolymers, a divergence is observed in the low-frequency range, indicating that the TTS principle fails. researchgate.net This failure is attributed to the self-assembling of vinyl alcohol blocks into microstructures, which can be either crystalline or amorphous depending on the copolymer composition. figshare.comresearchgate.net These organized microstructures introduce a sensitivity in the terminal flow zone that is not present in the more homogeneous random copolymers. figshare.com This highlights how blockiness can create micro-phase separation that disrupts the simple thermorheological behavior expected in a single-phase melt. researchgate.net

Morphological Analysis of Polymer Particles and Films

The performance of ethenyl acetate-ethenyl dodecanoate copolymers in applications such as coatings and adhesives is closely tied to the morphology of the polymer particles and the final film structure. cnr.itwindows.net

Coatings developed from an elastomeric vinyl laurate-based copolymer dissolved in a solvent have been shown to form very homogenous surfaces upon application and drying. cnr.it The morphology of dispersions, such as those of vinyl-acetate/vinyl-versatate copolymers stabilized by polyvinyl alcohol, is sensitive to dilution. windows.net At high concentrations, particles tend to maintain their individual spherical shapes. windows.net However, upon dilution, the protective action of the stabilizer can decrease, leading to particle coalescence and the formation of larger flocs. windows.net

Electron Microscopy (SEM, TEM) for Particle Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology of polymer particles and films. For instance, Environmental Scanning Electron Microscopy (ESEM) of vinyl-acetate/vinyl-versatate copolymer dispersions reveals distinct, individual particles in the original, non-diluted system. windows.net However, in a diluted system, ESEM images show that particles reorganize into larger groups or flocs due to coalescence. windows.net

SEM analysis of a film made from a vinyl acetate-2-hydroxyethyl methacrylate copolymer showed a smooth and homogeneous surface, indicating good compatibility and mixing of the components. nih.gov Similarly, cryo-TEM has been used to investigate the particle nucleation mechanism in surfactant-free emulsion polymerization of vinyl acetate and ethylene (B1197577), providing insights into the polymerization-induced self-assembly (PISA) process. rsc.org For ethenyl acetate-ethenyl dodecanoate copolymers used in coatings, microscopy analysis has confirmed that additives like curcumin (B1669340) can be effectively encapsulated within the polymeric matrix, leading to a homogenous surface. cnr.it

Atomic Force Microscopy (AFM) for Surface Properties

Atomic Force Microscopy (AFM) provides nanoscale information about the surface topography and properties of polymer films. Studies on poly(vinyl acetate) (PVAc) latex films stabilized with poly(vinyl alcohol) (PVA) demonstrate the utility of AFM in this area. uml.edu AFM can be operated in different modes to obtain height and phase images simultaneously. uml.edu

Topographical images reveal the surface roughness, which can be influenced by the composition and drying process of the film. uml.eduusda.gov For PVAc latex films, the surface roughness has been correlated with the amount of PVA grafted during polymerization. uml.edu Phase images, on the other hand, can distinguish between different components in a blend or on a surface. In PVAc latex films, phase images show domain structures, with the PVAc particles appearing in darker contrast. uml.edu For films of pure PVAc, AFM images typically show a uniform and homogeneous surface, reflecting its amorphous nature. nih.gov The introduction of fillers or other components leads to drastic changes in topography, with granular structures and alternating peaks and valleys becoming apparent. usda.gov

X-ray Diffraction for Crystallinity and Supramolecular Structures

X-ray Diffraction (XRD) is the primary technique for analyzing the crystalline structure and degree of crystallinity in polymers. Pure poly(vinyl acetate) is amorphous, and therefore its diffractogram shows a broad halo rather than sharp peaks. nih.gov When vinyl acetate is copolymerized with other monomers, the resulting crystallinity depends on the nature and distribution of the comonomer units.

In poly(ethylene-co-vinyl acetate) (EVA) copolymers, the ethylene sequences can crystallize. koreascience.kr XRD patterns of EVA show two main crystalline peaks corresponding to the and planes of the polyethylene (B3416737) orthorhombic crystal structure, superimposed on a broad amorphous halo. koreascience.kr The degree of crystallinity decreases as the vinyl acetate content increases, because the bulky acetate side groups disrupt the regular packing of the ethylene chains. koreascience.kr For every mole percent increase in VA content, the crystallinity from the and planes is observed to decrease by approximately 2.3% and 0.7%, respectively. koreascience.kr Similarly, for a copolymer of ethenyl acetate and ethenyl dodecanoate, the long dodecanoate side chains would be expected to significantly disrupt any potential for crystalline ordering of the acetate polymer backbone, resulting in a largely amorphous structure. This is confirmed in studies of other vinyl acetate copolymers, such as with 2-hydroxyethyl methacrylate, which also exhibit an amorphous structure characterized by broad halos in their XRD patterns. nih.gov

Table 3: Summary of XRD Findings for Vinyl Acetate Copolymers

Copolymer SystemKey Structural Finding from XRDInfluence of ComonomerReference
Poly(ethylene-co-vinyl acetate) (EVA)Crystallinity arises from ethylene sequences (orthorhombic structure).Increasing vinyl acetate content decreases the overall degree of crystallinity. koreascience.kr
Poly(vinyl acetate-co-2-hydroxyethyl methacrylate)The copolymer has an amorphous structure.The presence of both monomers results in a lack of long-range crystallographic order. nih.gov
Ethenyl acetate-ethenyl dodecanoateExpected to be largely amorphous.The bulky dodecanoate side chains would disrupt chain packing, preventing crystallization.(Inference)

Theoretical and Computational Investigations of Ethenyl Esters

Kinetic Modeling of Ethenyl Ester Polymerization

Kinetic modeling is essential for understanding and optimizing the polymerization process of ethenyl acetate (B1210297) and ethenyl dodecanoate (B1226587). These models use mathematical equations to describe the rates of the fundamental reaction steps—initiation, propagation, chain transfer, and termination—that govern the formation of copolymer chains.

The free-radical polymerization of vinyl monomers like ethenyl acetate is a well-studied process. icheme.org The kinetics can be complex, particularly in emulsion or solution polymerization systems. rsc.orgdtu.dk For the copolymerization of ethenyl acetate (monomer 1) and ethenyl dodecanoate (monomer 2), a key aspect of kinetic modeling is the determination of monomer reactivity ratios (r₁ and r₂). These ratios indicate the preference of a growing polymer chain ending in a particular monomer unit to add the same or the other monomer.

If r₁ > 1, the growing chain prefers to add another ethenyl acetate monomer.

If r₁ < 1, it prefers to add an ethenyl dodecanoate monomer.

When the product r₁r₂ ≈ 1, an ideal random copolymer is formed. 182.160.97

When r₁r₂ ≈ 0, there is a high tendency for alternating copolymerization. researchgate.net

Studies on similar vinyl ester copolymer systems provide a framework for modeling. For instance, the emulsion copolymerization kinetics of vinyl acetate with other monomers show that reaction rates can be proportional to the square root of the initiator concentration. dtu.dk However, the specific reaction conditions, such as the type of initiator (e.g., peroxides, azo compounds), solvent, and temperature, significantly influence the kinetic parameters. icheme.orggoogle.com Kinetic models for the vinyl acetate-ethenyl dodecanoate system would need to account for the different reactivities and physical properties of the hydrophilic ethenyl acetate and the more hydrophobic, bulky ethenyl dodecanoate.

A simplified kinetic scheme can be represented by the following elementary reactions:

Initiation: An initiator (I) decomposes to form primary radicals (R•).

Propagation: Radicals propagate by adding monomer units (M₁ or M₂).

Termination: Two growing chains combine or disproportionate.

The following table summarizes typical kinetic parameters investigated in vinyl polymerization modeling.

Table 1: Key Parameters in Kinetic Modeling of Copolymerization

Parameter Description Significance
k_d Initiator decomposition rate constant Determines the rate of radical generation.
k_p11, k_p12 Propagation rate constants for a chain ending in M₁• adding M₁ or M₂ Dictate the rate of polymer growth and copolymer composition.
k_p21, k_p22 Propagation rate constants for a chain ending in M₂• adding M₁ or M₂ Dictate the rate of polymer growth and copolymer composition.
k_t Termination rate constant Influences the molecular weight of the final polymer.
r₁ = k_p11/k_p12 Reactivity ratio for monomer 1 (Ethenyl Acetate) Determines the sequence distribution of monomers in the chain.

| r₂ = k_p22/k_p21 | Reactivity ratio for monomer 2 (Ethenyl Dodecanoate) | Determines the sequence distribution of monomers in the chain. |

This table is generated based on general principles of polymerization kinetics.

Deterministic kinetic models, often solved using software packages, can predict properties like monomer conversion over time, copolymer composition, and average molecular weight, aiding in reactor design and process control. researchgate.netresearchgate.net

Molecular Dynamics Simulations of Polymer Chains and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For poly(ethenyl acetate-co-ethenyl dodecanoate), MD simulations can provide detailed insights into the polymer's structure, dynamics, and interactions at an atomistic level. researchgate.net

The simulation process typically involves:

Building an initial configuration: Amorphous polymer cells are constructed by packing multiple copolymer chains into a simulation box. The initial placement can be random, followed by an energy minimization step to remove unfavorable atomic overlaps. researchgate.net

Equilibration: The system is then allowed to evolve under a defined set of conditions (e.g., constant temperature and pressure, mimicking the NPT ensemble). This step allows the polymer chains to relax and reach a more realistic, 'quasi-stable' glassy or liquid configuration. researchgate.netmdpi.com

Production run: Once equilibrated, the simulation is run for an extended period to collect data on the trajectories of all atoms.

Key properties investigated via MD simulations include:

Inter- and Intramolecular Interactions: The simulation can quantify the non-bonded interactions (van der Waals and electrostatic) between different polymer chains and between different segments of the same chain. This is crucial for understanding the miscibility and phase behavior of the copolymer.

Mechanical Properties: By applying virtual stress or strain to the simulation box, mechanical properties like the bulk modulus can be computed. researchgate.net

Glass Transition Temperature (Tg): By simulating the polymer at different temperatures, the change in properties like density or specific volume can be monitored to identify the glass transition, a key characteristic of amorphous polymers. nih.gov

Simulations of similar vinyl polymers have demonstrated a strong correlation between the simulated microscopic structures and the macroscopic material properties, validating the utility of this approach. researchgate.netdntb.gov.ua

Density Functional Theory (DFT) Studies on Monomer Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. researchgate.net It is particularly useful for studying reaction mechanisms and monomer reactivity in polymerization. nih.govacs.org For the ethenyl acetate and ethenyl dodecanoate system, DFT can provide fundamental insights that inform kinetic models.

DFT calculations can be used to:

Determine Monomer Geometries and Electronic Properties: The optimized molecular structures, charge distributions, and molecular orbitals (e.g., HOMO and LUMO) of ethenyl acetate and ethenyl dodecanoate can be calculated. The energy gap between the HOMO and LUMO is an indicator of the molecule's reactivity. mdpi.com

Calculate Reaction Energy Barriers: DFT can map the potential energy surface for the propagation steps of polymerization. researchgate.net This involves identifying the structures and energies of the reactants, transition states, and products. The energy barrier (activation energy) of the rate-determining step is crucial for understanding the reaction kinetics. nih.govacs.org For example, DFT has been used to show that the rate-determining step in acid-catalyzed esterification is nucleophilic addition. nih.govacs.org

Predict Reactivity Ratios: While experimentally determined, reactivity ratios can also be estimated using DFT. By calculating the activation energies for the four possible propagation reactions (M₁• adding M₁, M₁• adding M₂, M₂• adding M₁, and M₂• adding M₂), the corresponding rate constants can be estimated, allowing for a theoretical prediction of r₁ and r₂. rsc.org

A DFT study on the copolymerization of vinyl acetate and ethylene (B1197577), for instance, constructed molecular models of the various propagation and chain transfer steps to derive kinetic parameters for process simulation. researchgate.net Similar approaches can be applied to the ethenyl acetate-ethenyl dodecanoate pair to understand how the electronic and steric differences between the small acetate group and the large dodecanoate group influence their respective reactivities toward a growing radical chain.

Table 2: Example of DFT-Calculated Properties for Monomer Reactivity Analysis

Property Ethenyl Acetate Ethenyl Dodecanoate Significance
Optimized Geometry Planar vinyl group Planar vinyl group, flexible alkyl chain Steric hindrance effects on propagation.
HOMO-LUMO Gap Calculated Value (eV) Calculated Value (eV) Lower gap generally implies higher reactivity.
Mulliken Atomic Charges Charge distribution on vinyl C=C and carbonyl group Charge distribution on vinyl C=C and carbonyl group Indicates sites susceptible to radical attack.

| Activation Energy (Ea) for Propagation | Calculated Value (kcal/mol) | Calculated Value (kcal/mol) | Higher Ea suggests a slower reaction rate. |

This table presents a conceptual framework for using DFT to compare monomer reactivity; specific values would require dedicated calculations.

Polymer Informatics and Structure-Property Relationships

Polymer informatics applies data science and computational tools to establish relationships between polymer structure, processing, and properties. For copolymers like poly(ethenyl acetate-co-ethenyl dodecanoate), this approach can predict material properties based on the chemical composition and architecture, accelerating materials discovery and design.

The core of this field is the development of Quantitative Structure-Property Relationship (QSPR) models. These are statistical models that correlate a polymer's properties with numerical descriptors derived from its molecular structure.

For poly(ethenyl acetate-co-ethenyl dodecanoate), key structural features that influence properties include:

Copolymer Composition: The weight percentage of ethenyl dodecanoate versus ethenyl acetate. Increasing the long, nonpolar laurate side chains is expected to increase hydrophobicity and flexibility while lowering the glass transition temperature (Tg). ontosight.aiontosight.ai

Molecular Weight: The average molecular weight (Mw) of the polymer chains. Higher Mw generally leads to improved mechanical strength.

Monomer Sequence Distribution: Whether the monomers are arranged randomly, in blocks, or alternatingly, as this affects chain packing and intermolecular forces.

By synthesizing a series of copolymers with varying compositions and measuring their properties, a dataset can be generated. google.com QSPR models can then be trained on this data to predict properties for new, unsynthesized compositions.

Table 3: Structure-Property Relationships in Ethenyl Acetate-Dodecanoate Copolymers

Structural Feature Influence on Property Research Finding/Rationale
Increasing Ethenyl Dodecanoate Content Decreases Glass Transition Temperature (Tg) The long dodecanoate side chain acts as an internal plasticizer, increasing free volume and chain mobility. ontosight.ai
Increasing Ethenyl Dodecanoate Content Increases Hydrophobicity The long C12 alkyl chain is highly nonpolar, reducing the polymer's affinity for water. ontosight.aivaepolymers.com
Increasing Ethenyl Dodecanoate Content Increases Flexibility The flexible laurate chains disrupt the packing of the stiffer poly(ethenyl acetate) backbone. ontosight.ai

| Increasing Molecular Weight (Mw) | Increases Melt Viscosity & Mechanical Strength | Longer chains lead to more entanglements, increasing resistance to flow and deformation. google.com |

This table synthesizes expected relationships based on polymer science principles and findings from related copolymer systems.

For example, a patent describes a composition of 70% polyvinyl acetate and 30% vinyl acetate-vinyl laurate copolymer (with 40 wt% vinyl laurate) that exhibits two distinct glass transition temperatures, suggesting a degree of phase separation. google.com This highlights the complex structure-property relationships that can be explored and predicted using polymer informatics.

Modeling of Degradation Pathways and Stability

Understanding and modeling the degradation of poly(ethenyl acetate-co-ethenyl dodecanoate) is crucial for predicting its service life and thermal stability. The degradation of copolymers containing vinyl acetate is a well-documented process that can be effectively modeled. researchgate.netmdpi.com

The primary thermal degradation mechanism for the ethenyl acetate units in the copolymer involves a two-stage process:

Deacetylation: At temperatures typically between 300 and 400 °C, the acetate side groups are eliminated as acetic acid. researchgate.net This is an endothermic process in an inert atmosphere and leaves behind a polyene backbone (a polymer chain with conjugated double bonds). researchgate.netcore.ac.uk The deacetylation of pure PVAc is known to be autocatalytic, where the produced acetic acid catalyzes further degradation. researchgate.net

Polyene Degradation: At higher temperatures (above 400 °C), the unsaturated polyene backbone degrades further. In an inert environment, this occurs via chain scission reactions, producing a variety of unsaturated and aromatic compounds. core.ac.uk In an oxidative environment, the polyene can aromatize to form a char, which then oxidizes to CO₂ at even higher temperatures. researchgate.netresearchgate.net

The ethenyl dodecanoate units would undergo a similar initial degradation step, eliminating dodecanoic acid. The presence of the long alkyl chains from the dodecanoate units can influence the subsequent degradation of the polyene backbone.

Kinetic models have been developed to describe the thermal degradation of PVAc and its copolymers with ethylene (EVA). researchgate.net These models use data from thermogravimetric analysis (TGA) to optimize the rate parameters for each degradation step. A simplified mechanistic model can include reactions for non-catalyzed deacetylation, catalyzed deacetylation, and the subsequent degradation of the polyene backbone. researchgate.net

Table 4: Modeled Degradation Stages of Ethenyl Acetate Copolymers

Temperature Range (°C) Degradation Step Primary Products Modeling Approach
300 - 400 De-esterification (Deacetylation / De-dodecanoylation) Acetic Acid, Dodecanoic Acid, Polyene Backbone Kinetic modeling based on TGA data to determine activation energy and reaction order. researchgate.net
> 400 (Inert) Polyene Chain Scission Unsaturated and Aromatic Fragments Mechanistic models describing random or specific chain scission events. core.ac.uk

| > 400 (Oxidative) | Polyene Aromatization and Oxidation | Char, CO, CO₂ | Multi-step models incorporating charring and subsequent oxidation kinetics. researchgate.net |

This table is based on degradation studies of PVAc and EVA copolymers. researchgate.netresearchgate.netcore.ac.uk

By applying these modeling approaches, the thermal stability of poly(ethenyl acetate-co-ethenyl dodecanoate) can be predicted as a function of its composition. It is generally observed that the thermal stability of vinyl acetate copolymers is influenced by the comonomer; for instance, incorporating ethylene units into PVAc eliminates the autocatalytic nature of the deacetylation step. researchgate.net A similar effect might be observed with the incorporation of ethenyl dodecanoate.

Polymer Degradation and Stabilization Mechanisms

Thermal Degradation Mechanisms of Poly(ethenyl acetate)

Thermal degradation of poly(ethenyl acetate) is a complex process that primarily involves the elimination of acetic acid and subsequent reactions of the resulting polymer backbone. This degradation typically occurs in distinct stages at elevated temperatures.

Acetic Acid Elimination and Polyene Formation

The initial and most significant stage of thermal degradation of poly(ethenyl acetate) is the elimination of acetic acid from the polymer chain, a process known as deacetylation. researchgate.netcore.ac.uk This reaction typically begins at temperatures above 200°C and becomes significant between 300 and 400°C. researchgate.netmdpi.com The elimination of the acetate (B1210297) side groups leaves behind a highly unsaturated polymer backbone, forming conjugated double bonds known as polyenes. researchgate.netcore.ac.uk

The deacetylation process is autocatalytic in nature, meaning that the acetic acid produced during the degradation accelerates further degradation. researchgate.netcore.ac.ukscilit.com This autocatalysis is a key feature of the thermal degradation of pure poly(ethenyl acetate). The reaction is endothermic in an inert atmosphere. researchgate.net The resulting polyene structure is responsible for the discoloration of the polymer during thermal degradation.

Solid-state 13C NMR analysis of thermally degraded poly(ethenyl acetate) confirms the disappearance of signals corresponding to the carboxyl and ester groups and the appearance of a strong signal around 130 ppm, which is characteristic of carbon-carbon double bonds in the polyene structure. researchgate.net

Chain Scission Pathways

Following the initial deacetylation and formation of the polyene backbone, further degradation occurs at higher temperatures, typically between 400 and 500°C in an inert environment. researchgate.netcore.ac.uk This second stage involves chain scission reactions of the polyene structure. researchgate.netvub.be These reactions break the polymer backbone into smaller, volatile fragments.

The products of these chain scission reactions can include a variety of unsaturated and aromatic hydrocarbons. researchgate.net For instance, fragments such as anthracene have been detected through thermogravimetry coupled with mass spectrometry (TGA-MS). researchgate.net The chain scission reactions are also endothermic in an inert atmosphere. researchgate.net In an oxidative environment, the degradation of the polyene leads to the formation of an aromatized char structure, which eventually oxidizes to carbon dioxide at temperatures beyond 500°C. researchgate.net

Kinetic Studies of Thermal Decomposition

Kinetic studies of the thermal decomposition of poly(ethenyl acetate) have been conducted using techniques such as thermogravimetric analysis (TGA). vub.beuctm.edu These studies aim to determine the kinetic parameters, such as the activation energy and pre-exponential factor, for the different stages of degradation.

The deacetylation of poly(ethenyl acetate) with the continuous removal of volatile products can be described by a first-order reaction equation. scilit.com The rate constant for this process has been determined to be k = 9.6 × 10¹⁵ e⁻⁵¹⁴⁰⁰/RT sec⁻¹. scilit.com The degradation rate appears to be independent of the molecular weight of the polymer. scilit.com

Kinetic models have been developed to describe the complete degradation process, including the autocatalytic deacetylation and the subsequent chain scission reactions. vub.be These models utilize data from isothermal and non-isothermal TGA experiments to optimize the rate parameters. vub.beresearchgate.net For instance, one study found the activation energy for the initial elimination of acetate groups to be 190 kJ mol⁻¹, while the activation energy for the subsequent, accelerated process was 130 kJ mol⁻¹. birmingham.ac.uk

Table 1: Kinetic Parameters of Poly(ethenyl acetate) Thermal Degradation

Degradation StageKinetic ModelActivation Energy (Ea)Pre-exponential Factor (A)Source
Initial DeacetylationFirst-order190 kJ mol⁻¹- birmingham.ac.uk
Autocatalytic DeacetylationFirst-order130 kJ mol⁻¹- birmingham.ac.uk
Overall DeacetylationFirst-order51.4 kcal mol⁻¹ (approx. 215 kJ mol⁻¹)9.6 × 10¹⁵ sec⁻¹ scilit.com

Photo-oxidative Degradation of Poly(ethenyl acetate)

Photo-oxidative degradation occurs when poly(ethenyl acetate) is exposed to light, particularly ultraviolet (UV) radiation, in the presence of oxygen. wikipedia.org This process involves a series of chemical reactions that lead to changes in the polymer's structure and properties, often resulting in discoloration, embrittlement, and the formation of new chemical species.

Formation of Chromophores and Aldehydic Structures

Exposure of poly(ethenyl acetate) to UV radiation can lead to the formation of chromophores, which are chemical groups that absorb light in the visible region of the spectrum, causing the polymer to yellow. mdpi.comnih.gov The formation of these chromophores is an early indicator of degradation. mdpi.com

The photo-oxidative degradation process can involve the formation of various oxygen-containing functional groups, such as carbonyl and hydroxyl groups. nih.gov The broadening of the carbonyl band in the infrared spectrum of poly(ethenyl acetate) is indicative of the formation of intermediates during photo-oxidation. nih.gov Aldehydic structures can also be formed as a result of these degradation pathways. The presence of these polar functional groups can increase the hydrophilicity of the polymer surface. kci.go.kr

Influence of UV Irradiation on Polymer Backbone

UV irradiation can significantly impact the poly(ethenyl acetate) backbone, leading to both chain scission and cross-linking reactions. nih.gov Chain scission involves the breaking of the main polymer chain, which reduces the molecular weight and can lead to a loss of mechanical strength. mdpi.com Cross-linking, on the other hand, involves the formation of new chemical bonds between polymer chains, which can increase the material's rigidity and decrease its solubility. kci.go.kr

The absorption of UV light can excite carbonyl groups, leading to Norrish Type II reactions, which can result in the elimination of acetic acid, similar to thermal degradation. mdpi.comnih.gov The photo-oxidation process begins with the formation of free radicals on the polymer chain, which then react with oxygen in a chain reaction. wikipedia.org This can lead to the formation of hydroperoxides, which are key intermediates in the degradation process. The decomposition of these hydroperoxides can lead to the formation of carbonyl groups and chain scission.

The presence of certain additives can influence the rate of photo-oxidative degradation. For example, some metal oxides can have a stabilizing or sensitizing effect on the polymer. nih.gov

Table 2: Effects of UV Irradiation on Poly(ethenyl acetate)

EffectDescriptionResulting Change in Property
Chain ScissionBreaking of the main polymer chain.Decreased molecular weight, embrittlement. mdpi.com
Cross-linkingFormation of bonds between polymer chains.Increased rigidity, decreased solubility. kci.go.kr
Acetic Acid EliminationRelease of acetic acid from the side groups.Formation of polyenes, discoloration. mdpi.com
Formation of ChromophoresGeneration of light-absorbing groups.Yellowing of the polymer. mdpi.comnih.gov
Formation of Carbonyl and Hydroxyl GroupsIntroduction of oxygen-containing functional groups.Increased surface polarity and hydrophilicity. kci.go.kr

Hydrolytic Degradation of Poly(ethenyl acetate)

Poly(ethenyl acetate), commonly known as polyvinyl acetate (PVAc), is susceptible to hydrolytic degradation, a process where water molecules cleave the ester bonds in the side chains. This reaction is the reverse of esterification and results in the transformation of the acetate groups into hydroxyl groups, yielding poly(vinyl alcohol) (PVA) and acetic acid. semanticscholar.org The general reaction is as follows:

(C₄H₆O₂)n + nH₂O → (C₂H₄O)n + nCH₃COOH

This hydrolysis can be catalyzed by either acids or bases. polymerinnovationblog.com

Acid-catalyzed hydrolysis: This process is relatively slow, which allows for precise control over the degree of hydrolysis, meaning the ratio of remaining vinyl acetate units to newly formed vinyl alcohol units can be managed effectively. polymerinnovationblog.com The reaction kinetics typically follow a pseudo-first-order rate law. polymerinnovationblog.com

Base-catalyzed hydrolysis: This reaction is significantly faster but offers less control over the final product composition. polymerinnovationblog.com

The extent of hydrolysis dramatically alters the polymer's properties. As the acetate groups are replaced by hydroxyl groups, the polymer becomes more hydrophilic and water-soluble, and its crystallinity and mechanical properties change. nih.govyoutube.com

Enzymatic Hydrolysis Mechanisms

The ester linkages in poly(ethenyl acetate) are also vulnerable to attack by specific enzymes, particularly hydrolases such as lipases. Research has demonstrated that lipases from various sources, including Candida rugosa, Novozym 435, and porcine pancreas, can effectively catalyze the degradation of PVAc. illinois.edu

The mechanism of enzymatic hydrolysis involves the specific scission of the ester bonds in the side chains. This process leads to a measurable reduction in ester linkages and the corresponding generation of hydroxyl (-OH) and carboxylic acid (-COOH) functional groups on the polymer backbone. illinois.edu Unlike broad chemical hydrolysis, enzymatic degradation can be highly specific, yielding oligomeric products with a defined average molecular weight, which has been reported to be around 700 g/mol . illinois.edu The efficiency of this enzymatic process is temperature-dependent, with studies indicating an optimal temperature for degradation by hog pancreas lipase at approximately 55°C. illinois.edu

Degradation of Poly(ethenyl dodecanoate) and Copolymers

Specific research on the degradation of poly(ethenyl dodecanoate), also known as polyvinyl laurate, is limited. However, its degradation behavior can be inferred from studies on other long-chain poly(vinyl esters), such as poly(vinyl stearate) (C18 side chain). illinois.edu The primary degradation route would be the hydrolysis of the dodecanoate (B1226587) ester side chain.

Studies on poly(vinyl stearate) have shown that, unlike the monomer, the polymer film is highly resistant to both acid- and base-catalyzed hydrolysis. illinois.edu This resistance is attributed to the significant steric hindrance provided by the polymer's carbon backbone, which shields the ester linkages from the attacking hydronium or hydroxide ions. illinois.edu It is therefore anticipated that poly(ethenyl dodecanoate), with its long C12 alkyl side chain, would exhibit similar or even greater resistance to hydrolytic degradation compared to poly(ethenyl acetate) due to this steric shielding effect.

Hydrolyzable Side Chains and Surfactant Release

The degradation of poly(ethenyl dodecanoate) or its copolymers inherently involves the hydrolysis of its long alkyl side chains. If hydrolysis of the ester bond occurs, it would release dodecanoic acid (lauric acid) as a byproduct.

Dodecanoic acid and its corresponding salt, sodium dodecanoate, are well-known anionic surfactants. The in-situ release of these molecules from a degrading polymer matrix could alter the local environment at the polymer-water interface. This release could potentially influence the subsequent degradation process by modifying surface wettability and facilitating the transport of water or enzymes to the polymer surface. While the concept of designing polymers to release active molecules like surfactants upon degradation is established, the slow hydrolysis rate of long-chain poly(vinyl esters) due to steric hindrance suggests that such a release would likely be a very slow process. illinois.edu

Influence of Polymer Architecture and Composition on Degradation Profiles

The architecture and composition of vinyl ester polymers are critical factors that dictate their degradation profiles.

Side Chain Length: The length of the alkyl side chain has a profound impact on hydrolytic stability. As observed with poly(vinyl stearate), longer side chains increase steric hindrance around the ester group, significantly slowing the rate of hydrolysis. illinois.edu Therefore, a copolymer rich in ethenyl dodecanoate would degrade much more slowly than one rich in ethenyl acetate.

Copolymer Composition: In copolymers of ethenyl acetate and ethenyl dodecanoate, the degradation rate can be tuned by adjusting the monomer ratio. A higher proportion of ethenyl acetate units would render the copolymer more susceptible to both hydrolytic and enzymatic degradation. Conversely, increasing the ethenyl dodecanoate content would enhance the polymer's resistance to degradation.

Degree of Hydrolysis: For polymers that have already undergone some degradation, the degree of hydrolysis—the percentage of ester groups converted to hydroxyl groups—is a key parameter. A higher degree of hydrolysis (more -OH groups) leads to increased crystallinity and stronger inter-chain hydrogen bonding, which can affect the accessibility of the remaining ester groups to water and enzymes. nih.gov A lower degree of hydrolysis (more residual acetate groups) results in a more amorphous structure. nih.gov

The data below summarizes the expected influence of side chain length on degradation.

PolymerSide ChainExpected Rate of HydrolysisPrimary Influencing Factor
Poly(ethenyl acetate)-O-C(O)-CH₃Relatively FastLow steric hindrance
Poly(ethenyl dodecanoate)-O-C(O)-(CH₂)₁₀-CH₃Very SlowHigh steric hindrance from backbone and side chain illinois.edu

Advanced Material Applications Non Medical/non Pharmaceutical

Adhesives and Coatings

The copolymer of ethenyl acetate (B1210297) and ethenyl dodecanoate (B1226587) is a key ingredient in the formulation of various adhesives and coatings due to its excellent adhesion properties, flexibility, and resistance to degradation. ontosight.aivaepolymers.com These polymers are often used as binders in paints and for creating heat-sealable coatings and laminating agents. google.com They can be found in products such as construction adhesives, consumer glues, and industrial adhesives. ulprospector.combrenntag.com

Vinyl acetate-vinyl laurate copolymers are frequently supplied as emulsions, which are stable dispersions of the polymer in water. vaepolymers.comulprospector.commcpolymers.com These emulsions are valued for their ability to form durable, uniform, and flexible films upon drying, making them excellent binders for adhesives. vaepolymers.com

Key properties of these emulsion-based products include:

Good Adhesion : They adhere well to a wide variety of surfaces, including wood and plastic. vaepolymers.com

Flexibility : The inclusion of vinyl laurate imparts flexibility to the polymer film, allowing it to resist cracking and delamination under mechanical stress. vaepolymers.com

Water Resistance : The copolymers are typically resistant to water, which is advantageous in applications where moisture exposure is a concern. vaepolymers.com

The synthesis of polyvinyl acetate emulsions through polymerization is a well-established method, and the properties of the resulting latex can be tailored by including comonomers like ethenyl dodecanoate. researchgate.net

The performance of materials can be significantly enhanced by blending the ethenyl acetate; ethenyl dodecanoate copolymer with other polymers. A notable application is in combination with polyvinyl acetate (PVAc) and biopolyesters like polylactic acid (PLA). wacker.comwacker.comgoogle.com

A patented composition, for instance, describes a solid, homogeneous blend of polyvinyl acetate and a vinyl acetate-vinyl laurate copolymer. google.com Such blends are designed to optimize performance for specific applications.

Component AComponent BComposition Range (by weight)Source
Polyvinyl acetateVinyl acetate-vinyl laurate copolymer50% to 90% (Component A) google.com
10% to 50% (Component B) google.com

Table 1: Composition of Polyvinyl Acetate and Vinyl Acetate-Vinyl Laurate Copolymer Blends.

When blended with biopolyesters such as PLA, the copolymer acts as a modifier, improving key properties. For example, the addition of a vinyl acetate/vinyl laurate copolymer compound (e.g., VINNEX® 8880) to PLA can significantly reduce the melt viscosity and the "metallic noise" of PLA films, while enhancing flexibility. wacker.com The typical concentration for such modifications ranges from 5% to 40%. wacker.com These blends are recommended for applications like transparent films and injection molding. wacker.comknowde.com

Films and Packaging Materials

Copolymers containing ethenyl acetate are utilized as coatings for plastic films in food packaging. starrymek.comchemicalbook.combatongchemical.com The addition of ethenyl dodecanoate as a comonomer enhances properties like flexibility, making the resulting films suitable for various packaging needs. Compounds based on vinyl acetate/vinyl laurate copolymers and polyvinyl acetate are specifically recommended for transparent films and have been approved for food contact in certain jurisdictions. wacker.comknowde.com

Ethenyl acetate; ethenyl dodecanoate copolymers exhibit excellent film-forming capabilities, creating continuous and uniform films on different substrates. vaepolymers.com This property is fundamental to their role in coatings and packaging. When used as a coating on natural polymer films, such as those made from alginate and gelatin, the copolymer can improve hydrophobicity and water vapor barrier properties. cnr.it This enhancement helps protect the packaged contents from moisture. cnr.it The resulting films often maintain their transparency and flexibility. cnr.it

Property EnhancedBase MaterialEffect of VAc-VL Copolymer CoatingSource
Water Vapor BarrierAlginate and Gelatin FilmsImproved cnr.it
HydrophobicityAlginate and Gelatin FilmsImproved cnr.it
FlexibilityAlginate and Gelatin FilmsMaintained cnr.it
UV FilteringGlass, Alginate, and Gelatin FilmsExcellent cnr.it

Table 2: Enhancement of Film Properties with Ethenyl Acetate; Ethenyl Dodecanoate Copolymer Coatings.

While the copolymer itself is generally water-resistant, its constituent monomers can be used to create water-soluble polymers. Polyvinyl alcohol (PVA), a polymer known for its water-solubility, is produced by the saponification of vinyl ester polymers. epo.org Vinyl laurate (ethenyl dodecanoate) is listed as one of the vinyl ester monomers that can be used in this process, with vinyl acetate being the most common. epo.org Therefore, copolymers of ethenyl acetate and ethenyl dodecanoate can serve as precursors in the synthesis of modified polyvinyl alcohols, which are then used to manufacture water-soluble films for specialized packaging and other applications. chemicalbook.comepo.org

Textile Sizing and Finishing Agents

Polymers based on vinyl acetate are used in the textile industry as finishing agents and in sizing applications. ontosight.aichemicalbook.combatongchemical.com As finishing agents, they can impart desirable qualities such as water repellency, softness, and resistance to wear. ontosight.ai

In textile sizing, an agent is applied to warp yarns before weaving to enhance their strength and smoothness, reducing the likelihood of breakage on the loom. polyestermfg.comwtin.com The sizing agent forms a protective film on the yarn surface. polyestermfg.com Copolymers of vinyl acetate are effective sizing agents, particularly for synthetic and artificial yarns. brenntag.comgoogle.com The properties of the copolymer, such as good adhesion and flexibility, are crucial for protecting the yarn during the rigorous weaving process. vaepolymers.comgoogle.com After weaving, the sizing is typically removed in a desizing process, so the solubility characteristics of the polymer are also an important consideration. google.com

Construction Materials: Binders and Additives

Vinyl acetate-based polymers are integral to the construction industry, where they are used as binders in paints, adhesives, and coatings. mcpolymers.comulprospector.com Copolymers of vinyl acetate and vinyl laurate, in particular, offer a unique combination of properties that make them effective in demanding construction applications. Emulsions of vinyl laurate copolymers are noted for their ability to form durable, flexible, and water-resistant films, which are desirable qualities for waterproofing coatings and other protective layers. mcpolymers.comvaepolymers.com

These copolymers exhibit excellent adhesion to a wide range of substrates, including both porous and non-porous surfaces like wood, metal, and plastic. mcpolymers.comvaepolymers.com This strong adhesion, combined with high wet tack and good creep resistance, is beneficial for construction adhesives. mcpolymers.com

A specific application for ethenyl acetate and ethenyl dodecanoate compounds is in polymer concrete. For instance, VINNEX® 8803, a compound based on a vinyl acetate/vinyl laurate copolymer and polyvinyl acetate, is recommended as a high-efficiency additive for polymer concrete applications. wacker.com In this context, the copolymer acts as a binder and modifier, improving the performance and durability of the concrete.

Composites and Blends

The copolymer of ethenyl acetate and ethenyl dodecanoate is utilized as a modifier and additive in composite materials and polymer blends to enhance specific properties like flexibility and impact resistance. ontosight.ai These copolymers are often available as colorless, odorless, and tasteless thermoplastic resins that can be easily melted and processed. wacker.comwacker.com

A significant application is as a Low Profile Additive (LPA) in fiber-reinforced composites. wacker.com LPAs are crucial for achieving high-quality surface finishes and dimensional stability in composite parts by preventing shrinkage during curing. Compounds containing vinyl acetate/vinyl laurate copolymers, such as VINNEX® 8803, are marketed for this purpose. wacker.com

Furthermore, these copolymers show excellent compatibility with biopolyesters like Polylactic Acid (PLA). wacker.comwacker.com When blended with PLA, a popular but brittle biodegradable polymer, the vinyl acetate/vinyl laurate copolymer acts as a flexibility modifier. wacker.comnih.gov Adding the copolymer to PLA can significantly reduce the melt viscosity and the "metallic noise" of PLA films, making processing easier and expanding its application range. wacker.com A typical addition level for modifying PLA is between 5% and 40%. wacker.com

Below is a data table for a commercial compound of polyvinyl acetate and vinyl acetate-vinyl laurate copolymer used in polymer blends:

PropertyDescriptionSource(s)
Product Name VINNEX® 8880 wacker.com
Composition Compound based on a vinyl acetate/vinyl laurate copolymer and polyvinyl acetate. wacker.com
Form Colorless, tasteless, and odorless thermoplastic resin in dosable form. wacker.com
Primary Application Modifier for biopolyesters like PLA; recommended for transparent films and injection molding. wacker.com
Key Features Flexible polymer with low melt viscosity; excellent compatibility with PLA. wacker.com
Effect on PLA Significantly reduces melt viscosity and metallic noise of PLA films. wacker.com
Recommended Usage 5% to 40% in PLA blends. wacker.com

Smart Material Systems and Responsive Polymers

The unique chemical structure of ethenyl acetate-ethenyl dodecanoate copolymers makes them suitable for the development of smart materials and responsive polymer systems that can react to external stimuli.

Researchers have successfully developed stimuli-responsive nanoparticles using a poly(vinyl laurate-co-vinyl acetate) [p-(VL-co-VA)] core. acs.orgcornell.edunih.gov These nanoparticles are designed as a sub-100 nm platform for the in-situ generation and controlled release of surfactants. cornell.edunih.gov The release mechanism is based on the hydrolysis of the ester groups on the polymer backbone, which is triggered by changes in environmental conditions like temperature and pH. acs.orgnih.gov

The nanoparticles are synthesized via free-radical emulsion copolymerization of vinyl laurate and vinyl acetate, typically in a 3:1 molar ratio, and are stabilized with a protective poly(ethylene-glycol) (PEG) shell. acs.orgcornell.edu The resulting nanoparticles serve as both a delivery vehicle and a precursor for the surfactant. cornell.edu

Studies have shown that in accelerated base-catalyzed reactions, these nanoparticles release about 11% of the available surfactant at 25°C and 30% at 80°C. acs.orgnih.gov In seawater, the release is even more significant, at 22% and 76% at the same respective temperatures. acs.orgnih.gov The released surfactant is effective in reducing interfacial tension and altering the wettability of surfaces. nih.gov

Key characteristics of these stimuli-responsive nanoparticles are summarized below:

CharacteristicValue / DescriptionSource(s)
Core Composition Poly(vinyl laurate-co-vinyl acetate) [p-(VL-co-VA)] acs.orgcornell.edu
Molar Ratio (VL:VA) 3:1 acs.orgnih.gov
Stabilizer Poly(ethylene-glycol) (PEG) shell acs.orgcornell.edu
Particle Diameter ~55 nm cornell.edunih.gov
Zeta Potential -54 mV cornell.edunih.gov
Stimulus for Release Hydrolysis (accelerated by base and temperature) acs.orgnih.gov
Application Controlled in-situ release of surfactants cornell.edunih.gov

Microfluidic spinning is an advanced technique that combines microfluidics and wet spinning to produce microfibers with precisely controlled size, shape, and structure. nih.gov This method is particularly mild and rapid, making it suitable for fabricating microfibers from a variety of biocompatible materials. nih.gov The process involves extruding a polymer solution through a microchannel into a sheath fluid, where solidification occurs, forming a continuous microfiber. nih.gov

While direct research on using ethenyl acetate-ethenyl dodecanoate for microfluidic spinning is not prominent, the polymer's characteristics suggest potential in this area. The ability to form flexible yet strong materials makes the copolymer a candidate for creating functional microfibers. ontosight.aivaepolymers.com These microfibers could be engineered to have specific properties, such as being part of a stimuli-responsive system, drawing on the hydrolyzable nature of the polymer demonstrated in nanoparticle research. acs.org The controllability of the microfluidic spinning process would allow for the fabrication of fibers with well-defined structures, such as hollow or core-shell designs, which could be used for controlled release applications or as scaffolds in advanced material systems. nih.gov

Electronic Materials and Components

Copolymers of vinyl acetate are used in the electronics industry due to their flexibility, good processability, low cost, and insulating properties. researchgate.net Ethylene (B1197577) vinyl acetate (EVA), a related copolymer, is widely used for applications such as cable sheathing and insulation. researchgate.net

Based on the properties of similar vinyl acetate copolymers, ethenyl acetate-ethenyl dodecanoate could potentially serve in niche electronic applications. The flexibility imparted by the ethenyl dodecanoate (vinyl laurate) component, combined with the inherent polarity and insulating nature of vinyl ester polymers, could make it a suitable material for flexible electronic components or as a dielectric material in certain contexts. vaepolymers.comresearchgate.net The addition of conductive fillers to such a polymer matrix could also create electrically-conductive composites suitable for applications like electromagnetic interference (EMI) shielding, an area where EVA composites are already employed. researchgate.net

Environmental Considerations and Sustainability

Biodegradation Mechanisms of Poly(vinyl acetate) and Related Vinyl Esters

The biodegradability of vinyl ester-based polymers, with a significant focus on poly(vinyl acetate) (PVAc), is a subject of considerable research. researchgate.net The process is complex and influenced by a variety of chemical and physical properties of the polymer.

The general mechanism for the biodegradation of polyvinyl esters involves the initial hydrolysis of the ester bond, which can be facilitated by microbial enzymes. nih.gov This initial step yields poly(vinyl alcohol) (PVA) and the corresponding carboxylic acid. For instance, the degradation of vinyl acetate (B1210297) leads to acetic acid and vinyl alcohol, with the latter quickly tautomerizing to acetaldehyde. nih.gov

Influence of Degree of Hydrolysis and Crystallinity on Biodegradation Rate

The rate at which poly(vinyl acetate) biodegrades is significantly impacted by its degree of hydrolysis (DH) and crystallinity.

Degree of Hydrolysis (DH): The DH, which represents the percentage of acetate groups that have been converted to hydroxyl groups, plays a crucial role. nih.gov A lower degree of hydrolysis, meaning a higher proportion of residual acetate groups, leads to reduced hydrogen bonding and a less crystalline structure. nih.gov Research has shown that PVAc with intermediate degrees of hydrolysis (24-73 mol%) exhibits significant mineralization (50-60%) in soil over extended periods. researchgate.net Conversely, PVAc with very high (99 mol%) or very low (11 mol%) degrees of hydrolysis shows minimal to no mineralization under the same conditions. researchgate.net This suggests that a balance in hydrophobicity is necessary for effective biodegradation in soil. researchgate.net Films made from PVA with a lower DH also demonstrate higher solubility, water vapor permeability, and water sorption capacity. doaj.org

Crystallinity: The crystalline structure of a polymer can act as a barrier to microbial attack. frontiersin.org The amorphous regions of a polymer are more susceptible to enzymatic degradation. frontiersin.org The degree of hydrolysis directly influences the crystallinity of PVA. A higher DH allows for more extensive intermolecular hydrogen bonding, leading to a higher degree of crystallinity. researchgate.net This increased crystallinity can, in turn, hinder the rate of biodegradation. nih.gov The addition of PVA to other biodegradable polymers like polylactic acid (PLA) can increase the hydrophilicity of the blend and disrupt the crystallinity of PLA, potentially accelerating its degradation. scielo.br

The interplay between the degree of hydrolysis and crystallinity is a determining factor in the environmental fate of PVAc and related vinyl esters.

Role of Microbial Consortia and Enzymatic Action

The breakdown of poly(vinyl acetate) and other vinyl esters is not the work of a single microorganism but rather a synergistic effort by diverse microbial consortia. researchgate.net These communities of bacteria and fungi produce a variety of enzymes that work in concert to depolymerize and mineralize the polymer. researchgate.net

Enzymatic Action: The primary enzymes involved in the initial degradation are esterases, which catalyze the hydrolysis of the ester bonds in the polymer backbone. nih.govnih.gov This action breaks the polymer down into smaller, more manageable molecules. Following hydrolysis, other enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases come into play to further break down the resulting products like vinyl alcohol (which tautomerizes to acetaldehyde) and acetic acid. nih.govnih.gov Studies have identified specific enzymes in various microorganisms, such as Pseudomonas fluorescens, that are active in vinyl acetate decomposition. nih.gov

Microbial Consortia: Diverse microbial communities, often found in environments like soil, sewage, and sludge, are capable of degrading vinyl acetate. nih.gov These consortia can exhibit synergistic effects, where the metabolic activity of one group of organisms creates substrates for another, leading to more complete degradation. researchgate.net For example, some bacteria and yeasts have been shown to work together to break down plastic films more effectively than individual strains. researchgate.net The composition of these microbial communities can be influenced by environmental factors and the specific type of plastic present. nih.gov

The following table summarizes key enzymes involved in the biodegradation of vinyl acetate and their functions:

EnzymeFunction
Esterase Hydrolyzes the ester bonds in poly(vinyl acetate), releasing poly(vinyl alcohol) and acetic acid. nih.govnih.gov
Alcohol Dehydrogenase Oxidizes the resulting alcohol intermediates. nih.govnih.gov
Aldehyde Dehydrogenase Oxidizes the resulting aldehyde intermediates, such as acetaldehyde. nih.govnih.gov

Environmental Conditions Affecting Biodegradation

The rate and extent of poly(vinyl acetate) biodegradation are highly dependent on the surrounding environmental conditions.

Aerobic vs. Anaerobic Conditions: Microbial degradation of vinyl acetate can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. nih.gov However, the degradation rates can differ significantly. For instance, the hydrolysis of vinyl acetate by soil, sludge, and sewage samples has been observed to be faster under aerobic conditions. nih.gov

Temperature and pH: The activity of the microbial enzymes responsible for degradation is influenced by temperature and pH. Most enzymes involved in vinyl acetate decomposition exhibit optimal activity at temperatures between 30-35°C and a pH range of 7.0-7.5. nih.gov

Nutrient Availability: The presence of other nutrients can impact the biodegradation process. While some microorganisms can utilize vinyl acetate as their sole source of carbon and energy, the presence of other organic matter can sometimes enhance microbial activity. nih.gov

Presence of Specific Microorganisms: The complete biodegradation of PVA, a key intermediate in PVAc degradation, requires the presence of specific microorganisms and enzymes. blueland.com In many conventional wastewater treatment plants, these specific microbes may not be present in sufficient quantities, or the residence time may not be long enough for complete degradation to occur. blueland.com This can lead to the release of undegraded or partially degraded PVA into the environment. blueland.com

Green Chemistry Approaches in Ethenyl Ester Chemistry

The principles of green chemistry are increasingly being applied to the synthesis and polymerization of ethenyl esters to create more sustainable and environmentally friendly processes.

Sustainable Monomer Synthesis

Traditional methods for synthesizing vinyl acetate often rely on fossil fuel-based feedstocks like ethylene (B1197577) and acetic acid. researchgate.net Green chemistry approaches focus on utilizing renewable resources and developing more efficient catalytic systems.

Bio-based Feedstocks: A key vision for a sustainable "vinyl acetate circle" is the use of bioethanol derived from biomass, such as corn or non-food plant parts, as the primary raw material. researchgate.net This bioethanol can be converted to ethylene and acetic acid, which are then used to produce vinyl acetate. researchgate.net

Greener Catalytic Processes: Research is ongoing to develop more environmentally benign catalysts for the synthesis of vinyl esters. This includes exploring heterogeneous catalysts that are easily separable and reusable, reducing waste. acs.org For example, acceptor-less dehydrogenative coupling of ethanol (B145695) to produce ethyl acetate using heterogeneous Ru catalysts in compressed CO2 has been demonstrated as a highly selective and efficient method. acs.org Modified Steglich esterification reactions using greener solvents like acetonitrile (B52724) have also been developed to produce esters with high yields and purity without the need for chromatographic purification. jove.com

Environmentally Benign Polymerization Solvents and Conditions

The choice of solvent and polymerization conditions significantly impacts the environmental footprint of polymer production.

Safer Solvents: Traditional polymerization of vinyl esters often employs solvents that are hazardous to human health and the environment. jove.com Green chemistry emphasizes the use of safer alternatives. For instance, acetonitrile is being explored as a greener solvent for Steglich esterification. jove.com Supercritical carbon dioxide (scCO₂) has also emerged as a promising medium for the polymerization of vinyl esters, as it is non-toxic, non-flammable, and can be easily removed and recycled. mdpi.com

Controlled Polymerization Techniques: Advanced polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the synthesis of polymers with well-defined architectures and molecular weights. mdpi.com This control can lead to materials with improved properties and potentially enhanced biodegradability. RAFT polymerization has been successfully applied to a range of vinyl esters, including vinyl acetate. mdpi.com

Aqueous Polymerization: Emulsion and suspension polymerization in water are widely used industrial methods for producing PVAc and its copolymers. researchgate.net These methods avoid the use of volatile organic solvents, making them inherently greener.

The following table highlights some green chemistry approaches in the lifecycle of ethenyl esters:

Process StageConventional MethodGreen Chemistry Approach
Monomer Synthesis Fossil fuel-based feedstocks (ethylene, acetic acid). researchgate.netBio-based feedstocks (bioethanol). researchgate.net Efficient, reusable catalysts. acs.org
Polymerization Solvent Hazardous organic solvents. jove.comGreener solvents (acetonitrile, supercritical CO₂), water-based systems (emulsion/suspension polymerization). researchgate.netjove.commdpi.com
Polymerization Control Less controlled radical polymerization.Controlled polymerization techniques (e.g., RAFT) for precision polymers. mdpi.com

Life Cycle Assessment of Poly(ethenyl acetate)-Based Materials

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacturing, use, and end-of-life disposal or recycling. sekisui-sc.comkuraray-poval.com An LCA provides a "cradle-to-grave" or "cradle-to-gate" analysis of a product's environmental footprint. unitechus.com A cradle-to-gate assessment covers the impacts from raw material extraction to the point the product leaves the factory, while a cradle-to-grave analysis extends this to include the use phase and final disposal. kuraray-poval.comunitechus.com This analysis helps quantify a product's impact on various environmental categories, including global warming potential (carbon footprint), acidification, and ozone depletion potential. sekisui-sc.com

The production of poly(ethenyl acetate), also known as polyvinyl acetate (PVAc), begins with its monomer, ethenyl acetate or vinyl acetate monomer (VAM). epa.govcelanese.com The manufacturing of VAM traditionally relies on fossil fuels and is associated with environmental concerns such as emissions of volatile organic compounds (VOCs), wastewater generation, and energy consumption. coherentmarketinsights.com However, significant strides have been made to mitigate these impacts.

Modern production methods, such as the ethylene-based process for VAM, have demonstrated considerable environmental benefits over older technologies. americanchemistry.com For instance, Celanese's ethylene-based VAM technology has been shown to reduce steam usage by 20%, cooling water by 70%, and electricity by 11% compared to the previous technology. americanchemistry.com Crucially, the carbon emission per ton of VAM produced via this method is approximately 37% lower. americanchemistry.com Further sustainability efforts in the industry focus on heat recovery systems, carbon capture, and the development of bio-based feedstocks to reduce the carbon footprint. coherentmarketinsights.com The move towards bio-based VAM, using renewable resources like acetic acid derived from soybean oil and ethylene from renewable ethanol, presents a significant opportunity for sustainable growth. mdpi.compersistencemarketresearch.com

The environmental performance of poly(ethenyl acetate)-based materials is often evaluated in comparison to other polymers. In a comparative LCA for flooring applications, ethylene vinyl acetate (EVA), a copolymer of ethylene and ethenyl acetate, was assessed against polymers like modified poly(phenylene ether) (mPPE), epoxidized linseed oil (ELO), and ethylene methacrylic acid (EMAA), with poly(vinyl chloride) (PVC) as the benchmark. lu.se The initial results indicated that PVC had the lowest environmental impact among the polymers studied. lu.se However, a sensitivity analysis revealed that when bio-based raw materials and greener electricity sources were used for mPPE, EMAA, and EVA, their global warming potential could be lower than that of PVC. lu.se

Another comparative LCA study evaluated a disposable protective garment made from a hot-water soluble polyvinyl alcohol (PVOH) material—a derivative of poly(ethenyl acetate)—against a reusable garment. econference.io The study found that the reusable garment had a significantly lower environmental impact, with the disposable PVOH garment having a carbon impact five times higher than the reusable alternative under standard usage conditions. unitechus.com It was noted that a previous study had underestimated the impact of PVOH by using its precursor, poly(ethenyl acetate), as a proxy, which neglects the energy-intensive hydrolysis process required to produce PVOH. econference.io The global warming potential for PVAc is cited as approximately 2 kg CO2 eq./kg, whereas for PVOH, it is 8.8 kg CO2 eq./kg. econference.io

The end-of-life phase is a critical component of the life cycle. Poly(ethenyl acetate) is not readily biodegradable under typical environmental conditions. youtube.com Its persistence can contribute to plastic pollution if not managed correctly. youtube.com While it can be hydrolyzed into polyvinyl alcohol (PVOH), which is more biodegradable and water-soluble, complete biodegradation of PVOH often requires specific conditions found in facilities like wastewater treatment plants. youtube.comfominsoap.com The recycling infrastructure for poly(ethenyl acetate) is currently limited. youtube.com

Below are data tables summarizing findings from various Life Cycle Assessment studies.

Table 1: Comparative Global Warming Potential (GWP) of Various Polymers

This table illustrates the cradle-to-gate GWP for different polymers as reported in a comparative LCA.

PolymerGlobal Warming Potential (kg CO₂ eq. per kg of polymer)Data Source
Polyvinyl Acetate (PVAc)~2.0 econference.io
Polyvinyl Alcohol (PVOH)8.8 econference.io
Kuraray Poval™ (PVOH) - 20212.43 kuraray-poval.com
Kuraray Poval™ (PVOH) - 20222.41 kuraray-poval.com
Reusable Garment (per use)0.78 econference.io
Disposable PVOH Garment (per use)10.4 econference.io

Table 2: Environmental Impact of Polymer Cement Mortars

This table compares the environmental impact of two different polymers used in cement mortars for structure maintenance across six environmental impact categories. Lower values indicate a better environmental performance.

Environmental Impact CategoryEthylene Vinyl Acetate (EVA)Styrene Butadiene Rubber (SBR)Data Source
Abiotic Depletion PotentialLowerHigher sbt-durabi.org
Acidification PotentialLowerHigher sbt-durabi.org
Eutrophication PotentialLowerHigher sbt-durabi.org
Global Warming PotentialLowerHigher sbt-durabi.org
Ozone Depletion PotentialLowerHigher sbt-durabi.org
Photochemical Oxidant Creation PotentialLowerHigher sbt-durabi.org

Table 3: Life Cycle Inventory Data for Aqueous Polymer Dispersions

This table presents the Global Warming Potential (GWP) for 1 kg of various wet polymer dispersions from a cradle-to-gate perspective.

Polymer Dispersion TypeGlobal Warming Potential (kg CO₂ eq. per kg of dispersion)Data Source
Vinyl Acetate (VAM)1.2 specialty-chemicals.eu
Vinyl Acetate/Veova1.2 specialty-chemicals.eu
Vinyl Acetate/Acrylic1.2 specialty-chemicals.eu
Vinyl Acetate Ethylene (VAE)1.5 specialty-chemicals.eu
Styrene Butadiene (SB)1.0 specialty-chemicals.eu
Styrene Acrylate (B77674) (SA)1.2 specialty-chemicals.eu
Pure Acrylate (ACR)1.5 specialty-chemicals.eu
Alkyds (ALK)1.7 specialty-chemicals.eu
Polyurethane3.4 specialty-chemicals.eu

Future Research Directions

Development of Novel Controlled Polymerization Methodologies for Complex Architectures

The synthesis of well-defined copolymers of ethenyl acetate (B1210297) and ethenyl dodecanoate (B1226587) with complex architectures is a primary area of future research. While conventional free-radical polymerization is common, controlled/"living" radical polymerization (CRP) techniques are crucial for creating sophisticated structures like block copolymers, star polymers, and gradient copolymers. researchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful tool for controlling the polymerization of vinyl esters. mdpi.com Future work will likely focus on designing novel RAFT agents that are more efficient and versatile for the copolymerization of ethenyl acetate and ethenyl dodecanoate, enabling the synthesis of polymers with low dispersity and high end-group fidelity. mdpi.comnih.gov Research into Atom Transfer Radical Polymerization (ATRP) for these monomers is also an active area, although it has been historically challenging for vinyl acetate. researchgate.netresearchgate.nettcichemicals.com The development of new catalyst systems, potentially involving metals like copper or vanadium, could overcome these limitations and provide another avenue for precise polymer synthesis. rsc.org

The goal is to move beyond simple random copolymers to create intricate macromolecular architectures. This will allow for the fine-tuning of properties such as self-assembly behavior, mechanical strength, and responsiveness to external stimuli.

Advanced Characterization Techniques for In-Situ Monitoring of Polymerization and Degradation

A deeper understanding of the polymerization kinetics and degradation pathways of ethenyl acetate-ethenyl dodecanoate copolymers requires the application of advanced, real-time characterization techniques. Future research will increasingly employ in-situ spectroscopic methods, such as Fourier-Transform Near-Infrared (FT-NIR) and Raman spectroscopy, to monitor monomer conversion and copolymer composition throughout the polymerization process. This real-time data is invaluable for optimizing reaction conditions and ensuring the desired polymer structure is achieved.

Furthermore, advanced techniques are needed to study the degradation of these copolymers. While poly(vinyl acetate) is known to be biodegradable, the influence of the hydrophobic ethenyl dodecanoate units on the degradation process is not fully understood. nih.govdntb.gov.uaresearchgate.net Techniques like Gel Permeation Chromatography (GPC) can track changes in molecular weight during degradation. researchgate.net Future studies may also utilize advanced imaging techniques, such as Atomic Force Microscopy (AFM), to visualize the morphological changes of the polymer surface during biodegradation.

Predictive Modeling and Machine Learning in Polymer Design and Performance

The vast design space offered by ethenyl acetate and ethenyl dodecanoate copolymers makes experimental exploration time-consuming and costly. Predictive modeling and machine learning are set to revolutionize this field by enabling the computational design of polymers with specific, targeted properties.

Future research will focus on developing accurate models that can predict key performance indicators, such as the glass transition temperature, mechanical properties, and solubility, based on the copolymer composition and architecture. By inputting desired characteristics, machine learning algorithms could suggest optimal monomer ratios and polymerization conditions. This data-driven approach will accelerate the discovery of new materials for specific applications, reducing the need for extensive trial-and-error experimentation.

Exploration of Ethenyl Dodecanoate's Broader Utility in Specialty Polymers

While ethenyl acetate has a long history of industrial use, the potential of ethenyl dodecanoate in specialty polymers is still being uncovered. mdpi.com The incorporation of the long dodecanoate side chain introduces significant hydrophobicity and can act as an internal plasticizer, offering unique properties to the resulting copolymers. ontosight.ai

Future research will likely explore the use of ethenyl dodecanoate in a wider range of specialty applications. These could include advanced coatings, adhesives for challenging substrates, and as a component in polymer blends to modify the properties of other plastics. ontosight.airesearchgate.net Its ability to alter surface properties could also be exploited in the development of materials with controlled wettability and adhesion. The synthesis of functional polymers derived from ethenyl dodecanoate, where the dodecanoate chain is further modified, presents another exciting avenue for creating highly specialized materials.

Enhanced Sustainability Through Novel Green Chemistry and Circular Economy Principles

The drive towards a more sustainable chemical industry is a major force shaping the future of polymer science. For ethenyl acetate and ethenyl dodecanoate copolymers, this translates into a focus on greener synthesis routes and end-of-life considerations. mdpi.comtudelft.nl

Research into bio-based feedstocks for both monomers is a key area. nih.gov For instance, producing vinyl acetate from bio-ethanol is a promising alternative to the traditional petrochemical route. researchgate.net Similarly, sourcing dodecanoic acid from renewable plant oils to produce ethenyl dodecanoate aligns with the principles of green chemistry. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing copolymers of ethenyl acetate and ethenyl dodecanoate?

  • Methodological Answer : Copolymers can be synthesized via free-radical polymerization, emulsion polymerization, or solution polymerization. Key variables include monomer ratios (e.g., vinyl acetate to ethenyl dodecanoate), initiator concentration (e.g., azobisisobutyronitrile), and reaction temperature (typically 60–80°C). Post-polymerization characterization via <sup>1</sup>H NMR or FTIR is essential to confirm composition and branching . For ethenyl dodecanoate copolymers, ensure inert atmospheres to prevent ester hydrolysis during synthesis .

Q. How should researchers handle ethenyl dodecanoate to ensure safety in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and fume hoods to avoid inhalation or skin contact. Store ethenyl dodecanoate at temperatures below 25°C in airtight containers to prevent degradation. Monitor vapor pressure (0.00237 mmHg at 25°C) to avoid aerosol formation . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of via controlled incineration .

Q. What analytical techniques are suitable for determining the purity of ethenyl acetate?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is preferred for assessing trace impurities. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) can identify volatile byproducts. Validate results against USP/PhEur standards using certified reference materials .

Advanced Research Questions

Q. How do copolymerization kinetics differ between ethenyl acetate and ethenyl dodecanoate under varying solvent conditions?

  • Methodological Answer : Kinetic studies require real-time monitoring via <sup>13</sup>C NMR or Raman spectroscopy to track monomer consumption rates. Solvent polarity (e.g., toluene vs. ethanol) significantly impacts reactivity ratios: ethenyl dodecanoate’s long alkyl chain reduces solubility in polar solvents, slowing its incorporation into copolymers. Use the Mayo-Lewis equation to model composition drift and optimize solvent selection .

Q. What are the thermal degradation mechanisms of ethenyl dodecanoate-based polymers, and how can stability be improved?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen reveals a two-stage degradation profile: ester cleavage (150–250°C) followed by backbone scission (>300°C). Stabilizers like hindered phenols (e.g., Irganox 1076) at 0.1–0.5 wt% can extend thermal stability. Differential scanning calorimetry (DSC) shows glass transition temperatures (Tg) correlate with dodecanoate content—higher Tg values (up to 45°C) improve mechanical stability .

Q. How do conflicting data on ethenyl dodecanoate’s ecotoxicity impact risk assessment in environmental studies?

  • Methodological Answer : While the Safety Data Sheet (SDS) lacks ecotoxicity data , extrapolate from structurally similar esters (e.g., ethyl decanoate) using quantitative structure-activity relationship (QSAR) models. Conduct Daphnia magna acute toxicity tests (EC50 protocols) and algal growth inhibition assays to fill data gaps. Address discrepancies by comparing experimental results with regulatory thresholds (e.g., REACH) .

Q. What strategies resolve contradictions in copolymer microstructure analysis when using spectroscopic methods?

  • Methodological Answer : Overlapping signals in NMR (e.g., vinyl protons in ethenyl acetate vs. dodecanoate) can be deconvoluted using 2D techniques like HSQC or COSY. For ambiguous FTIR peaks (e.g., ester C=O stretches), employ computational modeling (DFT) to assign vibrational modes. Cross-validate with MALDI-TOF MS for molecular weight distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.